molecular formula C27H23F4N5O4 B15142409 B026

B026

货号: B15142409
分子量: 557.5 g/mol
InChI 键: VDEZYUOBIXKTHI-NVQXNPDNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione, also known by its research code ABBV-744 , is a potent and highly selective investigational chemical probe. Its primary research value lies in its function as a second-generation inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins , specifically designed to target the BD2 (second bromodomain) of BET proteins like BRD2, BRD3, BRD4, and BRDT. This BD2-selectivity is a key advancement over first-generation pan-BET inhibitors, as it allows researchers to dissect the specific biological functions mediated by the BD2 domain, which are often linked to distinct gene regulatory programs, particularly in oncology and inflammation. The compound's mechanism involves disrupting the interaction between the BET BD2 domain and acetylated lysine residues on histones, thereby modulating the expression of a subset of genes, such as MYC , which is a critical driver in many cancers. ABBV-744 has demonstrated significant research promise in preclinical models of acute myeloid leukemia (AML) and prostate cancer , showing efficacy with an improved therapeutic window compared to non-selective inhibitors. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

属性

分子式

C27H23F4N5O4

分子量

557.5 g/mol

IUPAC 名称

(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C27H23F4N5O4/c1-34-11-18(10-32-34)15-2-4-20-16(8-15)6-7-26(20)24(38)36(25(39)33-26)13-23(37)35-12-17-9-19(28)3-5-21(17)40-14-22(35)27(29,30)31/h2-5,8-11,22H,6-7,12-14H2,1H3,(H,33,39)/t22-,26-/m0/s1

InChI 键

VDEZYUOBIXKTHI-NVQXNPDNSA-N

手性 SMILES

CN1C=C(C=N1)C2=CC3=C(C=C2)[C@@]4(CC3)C(=O)N(C(=O)N4)CC(=O)N5CC6=C(C=CC(=C6)F)OC[C@H]5C(F)(F)F

规范 SMILES

CN1C=C(C=N1)C2=CC3=C(C=C2)C4(CC3)C(=O)N(C(=O)N4)CC(=O)N5CC6=C(C=CC(=C6)F)OCC5C(F)(F)F

产品来源

United States

Foundational & Exploratory

B026, a p300/CBP Inhibitor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homologous histone acetyltransferases (HATs) p300 (also known as EP300) and CREB-binding protein (CBP) are critical transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, most notably cancer, making them attractive therapeutic targets.[2] B026 is a potent and selective small-molecule inhibitor of the HAT activity of p300 and CBP.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its quantitative inhibitory profile, its impact on key signaling pathways, and detailed methodologies for the key experiments used to characterize its activity.

Core Mechanism of Action: Inhibition of Histone Acetyltransferase Activity

This compound exerts its biological effects through the direct inhibition of the histone acetyltransferase (HAT) domain of p300 and CBP.[2][3] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone and non-histone proteins.[1] This acetylation is a key epigenetic modification that neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure and generally promoting gene transcription.[5] By inhibiting this process, this compound effectively represses the expression of a variety of genes, including key oncogenes, thereby impeding cancer cell growth and survival.[6][7]

This compound is a highly potent inhibitor, demonstrating low nanomolar efficacy against both p300 and CBP. It also exhibits high selectivity for p300/CBP over other HAT family members.[2][8]

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound has been quantified through enzymatic assays, with the following IC50 values reported:

Target EnzymeIC50 Value (nM)
p3001.8
CBP9.5
Data sourced from multiple studies.[3][4][9][10]

This compound has been shown to be approximately 30-fold more potent than the well-characterized p300/CBP inhibitor, A485.[2][8]

Impact on Key Signaling Pathways

The inhibition of p300/CBP by this compound has profound effects on several critical signaling pathways that are frequently dysregulated in cancer.

MYC Oncogene Downregulation

A primary mechanism of this compound's anti-cancer activity is the downregulation of the MYC oncogene.[6][7] p300/CBP are known to be recruited to super-enhancer regions that drive the expression of key oncogenes like MYC.[3] By inhibiting p300/CBP HAT activity, this compound leads to a decrease in histone acetylation (specifically H3K27Ac) at these super-enhancers, resulting in the transcriptional repression of MYC.[6] This has been observed in various cancer cell lines, including acute myeloid leukemia (AML).[6][7]

MYC_Pathway This compound This compound p300_CBP p300/CBP HAT Activity This compound->p300_CBP Inhibits H3K27Ac Histone H3K27 Acetylation p300_CBP->H3K27Ac Promotes Super_Enhancer Super-Enhancer Regions MYC_Gene MYC Oncogene Super_Enhancer->MYC_Gene Drives Expression H3K27Ac->Super_Enhancer Activates Transcription Transcription MYC_Gene->Transcription Cell_Proliferation Cancer Cell Proliferation Transcription->Cell_Proliferation

Caption: this compound inhibits p300/CBP, reducing H3K27Ac at super-enhancers and downregulating MYC expression.

Androgen Receptor (AR) Signaling in Prostate Cancer

In androgen receptor-positive (AR+) prostate cancer, p300/CBP act as co-activators for the androgen receptor.[2][8] this compound has demonstrated potent anti-proliferative activity in AR+ prostate cancer cell lines by inhibiting the transcriptional activity of the androgen receptor.[3]

Modulation of p53, NF-κB, and Wnt/β-catenin Pathways

p300/CBP are versatile co-activators involved in numerous signaling pathways:

  • p53 Signaling: p300/CBP acetylate the tumor suppressor p53, which enhances its stability and transcriptional activity, leading to cell cycle arrest and apoptosis.[8]

  • NF-κB Signaling: By acetylating components of the NF-κB pathway, such as p65/RelA, p300/CBP enhance its DNA-binding and transcriptional activity, promoting cell survival and proliferation.[8]

  • Wnt/β-catenin Signaling: p300/CBP are crucial for β-catenin-mediated transcription. Inhibition of this interaction can suppress tumorigenesis driven by dysregulated Wnt signaling.[8]

The inhibitory action of this compound on p300/CBP is expected to modulate these pathways, contributing to its broad anti-cancer effects.

Signaling_Pathways cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits p53 p53 Pathway p300_CBP->p53 Co-activates NFkB NF-κB Pathway p300_CBP->NFkB Co-activates Wnt Wnt/β-catenin Pathway p300_CBP->Wnt Co-activates AR Androgen Receptor Signaling p300_CBP->AR Co-activates Apoptosis Apoptosis/Cell Cycle Arrest p53->Apoptosis Survival Cell Survival/Proliferation NFkB->Survival Tumorigenesis Tumorigenesis Wnt->Tumorigenesis Prostate_Cancer Prostate Cancer Growth AR->Prostate_Cancer

Caption: this compound inhibits p300/CBP, thereby modulating multiple cancer-related signaling pathways.

Detailed Experimental Protocols

The characterization of this compound involves several key experimental methodologies. Below are detailed protocols for these assays.

p300/CBP Histone Acetyltransferase (HAT) Enzymatic Assay

This assay is fundamental for determining the direct inhibitory effect of this compound on p300 and CBP enzymatic activity and for calculating IC50 values. A common method is a radioactive filter-binding assay.

Materials:

  • Recombinant human p300 or CBP enzyme

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA (radiolabeled acetyl coenzyme A)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • This compound compound at various concentrations

  • P81 phosphocellulose filter paper

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the p300 or CBP enzyme.

  • Add this compound at a range of concentrations to the reaction mixture. Include a DMSO control (vehicle).

  • Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding [³H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter paper multiple times (e.g., 3 times for 5 minutes each) with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

  • Dry the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

HAT_Assay_Workflow Start Prepare Reaction Mix (Enzyme, Substrate, Buffer) Add_Inhibitor Add this compound (or DMSO) Start->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Start_Reaction Add [³H]-Acetyl-CoA and Incubate Pre_Incubate->Start_Reaction Stop_Reaction Spot on P81 Filter Paper Start_Reaction->Stop_Reaction Wash Wash Filter Paper Stop_Reaction->Wash Measure Scintillation Counting Wash->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for a radioactive p300/CBP HAT enzymatic assay.

Cellular Proliferation Assay

To assess the anti-proliferative effects of this compound on cancer cells, a variety of cell viability assays can be employed, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • Cancer cell lines (e.g., MV-4-11 for AML, LNCaP for prostate cancer)

  • Complete cell culture medium

  • 96-well clear-bottom white plates

  • This compound compound at various concentrations

  • CellTiter-Glo® Reagent

Protocol:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a DMSO-treated control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blotting for Histone H3 Lysine 27 Acetylation (H3K27Ac)

This experiment is crucial to confirm that this compound inhibits the HAT activity of p300/CBP within cells, leading to a reduction in histone acetylation.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27Ac and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Treat cells with various concentrations of this compound for a specific duration (e.g., 6-24 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K27Ac antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.

  • Quantify the band intensities to determine the dose-dependent effect of this compound on H3K27Ac levels.

In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity in preclinical animal models.[3] A typical xenograft study to evaluate the in vivo efficacy of this compound is conducted as follows:

Protocol Outline:

  • Human cancer cells (e.g., MV-4-11) are subcutaneously implanted into immunodeficient mice (e.g., BALB/c nude mice).

  • Once tumors reach a palpable size, the mice are randomized into vehicle control and this compound treatment groups.

  • This compound is administered orally (p.o.) or via intravenous (i.v.) injection at specified doses and schedules (e.g., daily for 28 days).[3]

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker analysis like H3K27Ac levels).

  • The anti-tumor efficacy is typically expressed as Tumor Growth Inhibition (TGI). For instance, this compound has been reported to achieve a TGI of 75.0% at 50 mg/kg and 85.7% at 100 mg/kg in a mouse model.[3]

Conclusion

This compound is a highly potent and selective inhibitor of the p300/CBP histone acetyltransferases. Its mechanism of action involves the direct inhibition of HAT activity, leading to the downregulation of key oncogenic signaling pathways, most notably MYC expression. This compound has demonstrated robust anti-proliferative effects in various cancer cell lines and significant anti-tumor efficacy in in vivo models. The detailed experimental protocols provided in this guide serve as a resource for researchers investigating the therapeutic potential of p300/CBP inhibitors. Further preclinical and clinical investigations of this compound are warranted to fully elucidate its potential as a novel anti-cancer agent.

References

A Comprehensive Technical Guide on the Cellular Function and Mechanism of Action of B026, a Selective p300/CBP Histone Acetyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B026 is a potent and selective, orally active small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These enzymes are critical epigenetic regulators that play a central role in gene transcription, and their dysregulation is implicated in various pathologies, notably cancer. This compound exerts its cellular effects by directly inhibiting the enzymatic activity of p300/CBP, leading to a reduction in histone acetylation, downregulation of key oncogenic transcription factors such as MYC, and potent antiproliferative activity in cancer cell lines.[1] This document provides an in-depth overview of the cellular function, mechanism of action, and pharmacological profile of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action and Signaling Pathway

The primary cellular function of this compound is the selective inhibition of the homologous histone acetyltransferases p300 and CBP. These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, an epigenetic mark that is generally associated with a more open chromatin structure and transcriptional activation.

By inhibiting p300/CBP, this compound effectively reduces the levels of histone acetylation at specific gene promoters and enhancers, leading to chromatin condensation and transcriptional repression of p300/CBP target genes.[1] A key target that is downregulated upon this compound treatment is the MYC oncogene, a master regulator of cell proliferation and a driver of many human cancers.[1] The inhibition of p300/CBP by this compound disrupts the function of super-enhancers that regulate MYC expression, leading to its transcriptional suppression.[1]

The direct engagement of this compound with the p300 protein in a cellular context has been demonstrated, showing an increase in the thermal stability of p300 in a dose-dependent manner, which is indicative of target binding.[1]

B026_Signaling_Pathway cluster_0 Cellular Environment This compound This compound p300_CBP p300/CBP HAT This compound->p300_CBP Inhibition Histones Histones p300_CBP->Histones Acetylation Ac_Histones Acetylated Histones (H3K27Ac) Histones->Ac_Histones SuperEnhancers Super-Enhancers Ac_Histones->SuperEnhancers Activation MYC_Gene MYC Gene SuperEnhancers->MYC_Gene Transcriptional Activation MYC_Protein MYC Protein MYC_Gene->MYC_Protein Expression Cell_Proliferation Cell Proliferation MYC_Protein->Cell_Proliferation Promotion

Caption: this compound inhibits p300/CBP, reducing histone acetylation and MYC expression.

Quantitative Pharmacological Data

The activity of this compound has been characterized through enzymatic assays, cell-based proliferation assays, and in vivo tumor growth models. The key quantitative data are summarized below for comparative analysis.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound
ParameterTarget/Cell LineIC50 Value
Enzymatic Inhibition p3001.8 nM
CBP9.5 nM
Cell Growth Inhibition Maver-12.6 nM
MV-4-114.2 nM
22Rv14.4 nM
LnCaP-FGC9.8 nM
Kasumi-140.5 nM
K562104.4 nM
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
ParameterModel SystemDosageResult
Tumor Growth Inhibition Balb/c female mice50 mg/kg (p.o., daily)75.0% TGI
100 mg/kg (p.o., daily)85.7% TGI
Pharmacokinetics Male SD rats1-3 mg/kg (i.v. & p.o.)Clearance: 13.4 mL/min/kg
Oral Bioavailability (F): 56%
AUC: 3.71 μM·h
Data sourced from MedchemExpress.[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular function of this compound.

Cell Proliferation Assay
  • Objective: To determine the antiproliferative activity of this compound on various cancer cell lines.

  • Methodology:

    • Cell Culture: Cancer cell lines (e.g., MV-4-11, 22Rv1) are cultured in appropriate media and conditions.

    • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: A dilution series of this compound (e.g., 0-5 μM) is prepared and added to the cells.

    • Incubation: Cells are incubated with the compound for a specified period (e.g., 12 hours).

    • Viability Assessment: Cell viability is measured using a standard method such as the MTS or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Data Analysis: The results are normalized to vehicle-treated controls, and the IC50 values are calculated using non-linear regression analysis.

Histone Acetylation Analysis (Western Blot)
  • Objective: To measure the effect of this compound on the expression of acetylated histones, such as H3K27Ac.

  • Methodology:

    • Cell Treatment: MV-4-11 cells are treated with varying concentrations of this compound (e.g., 0-5 μM) for a defined time (e.g., 6 hours).

    • Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

    • Protein Quantification: The concentration of the extracted histones is determined using a BCA protein assay.

    • SDS-PAGE and Western Blot: Equal amounts of histone extracts are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for H3K27Ac and a loading control (e.g., total Histone H3).

    • Detection: The membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP), and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: The band intensities are quantified, and the levels of H3K27Ac are normalized to the loading control to determine the dose-dependent inhibitory effect.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with This compound (0-5 μM, 6h) start->treatment extraction Histone Extraction treatment->extraction quantification Protein Quantification (BCA) extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer probing Antibody Probing (Anti-H3K27Ac) transfer->probing detection ECL Detection probing->detection analysis Data Analysis detection->analysis end End: Results analysis->end

Caption: Workflow for assessing H3K27Ac levels after this compound treatment.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm the direct binding of this compound to its target protein p300 within intact cells.

  • Methodology:

    • Cell Treatment: MV-4-11 cells are treated with this compound (e.g., 0-5 μM) or a vehicle control for a specified time (e.g., 12 hours).

    • Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures to induce protein denaturation.

    • Lysis and Centrifugation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) proteins by centrifugation.

    • Protein Analysis: The amount of soluble p300 in the supernatant at each temperature is quantified by Western blot or other protein detection methods.

    • Melt Curve Generation: A "melt curve" is generated by plotting the amount of soluble p300 as a function of temperature. A shift in the curve to higher temperatures in the this compound-treated samples indicates that the binding of this compound has stabilized the p300 protein against thermal denaturation.

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of p300/CBP HATs, demonstrating significant anticancer activity in both in vitro and in vivo models.[1] Its mechanism of action, centered on the epigenetic downregulation of key oncogenes like MYC, presents a promising therapeutic strategy for cancers dependent on this pathway, such as certain prostate cancers and hematological malignancies.[1] The favorable pharmacokinetic profile of this compound further supports its potential for clinical development.[1] Future research should focus on elucidating the full spectrum of this compound's downstream effects, identifying predictive biomarkers for patient stratification, and exploring combination therapies to enhance its therapeutic efficacy.

References

In-Depth Technical Guide to B026 (CAS Number: 2379416-48-3): A Potent and Selective p300/CBP Histone Acetyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

B026 is a highly potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). With a CAS number of 2379416-48-3, this compound has emerged as a critical tool for investigating the roles of p300/CBP in gene regulation and disease, particularly in oncology. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental methodologies associated with this compound, intended to support researchers in its application.

Core Properties of this compound

This compound is a novel, orally active inhibitor demonstrating high selectivity for p300/CBP over other HAT family members.[1] Its development was the result of an artificial-intelligence-assisted drug discovery pipeline, leading to a compound with desirable drug-like properties.[2][3][4]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and formulation of the compound for in vitro and in vivo studies.

PropertyValueReference
CAS Number 2379416-48-3--INVALID-LINK--
Molecular Formula C₂₇H₂₃F₄N₅O₄--INVALID-LINK--
Molecular Weight 557.5 g/mol --INVALID-LINK--
IUPAC Name (S)-1-(2-((S)-7-Fluoro-3-(trifluoromethyl)-2,3-dihydrobenzo[f][1][5]oxazepin-4(5H)-yl)-2-oxoethyl)-5'-(1-methyl-1H-pyrazol-4-yl)-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-2-one--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--

Table 1: Physicochemical Properties of this compound

Biological Activity

This compound exhibits potent and selective inhibitory activity against p300 and CBP HATs. The key biological activity data are summarized in Table 2.

ParameterValueCell Line/SystemReference
p300 IC₅₀ 1.8 nMEnzymatic Assay[3][6]
CBP IC₅₀ 9.5 nMEnzymatic Assay[3][6]
Selectivity >2000-fold over other HATsEnzymatic Assays[1]
MV-4-11 IC₅₀ 4.2 nMCell Viability Assay--INVALID-LINK--
22Rv1 IC₅₀ 4.4 nMCell Viability Assay--INVALID-LINK--
LNCaP-FGC IC₅₀ 9.8 nMCell Viability Assay--INVALID-LINK--

Table 2: Biological Activity of this compound

Mechanism of Action and Signaling Pathway

p300 and CBP are crucial transcriptional co-activators that play a pivotal role in regulating gene expression by acetylating histone and non-histone proteins.[7][8][9] This acetylation, particularly of histone H3 at lysine 27 (H3K27Ac), leads to a more open chromatin structure, facilitating the binding of transcription factors and the transcriptional machinery.

This compound exerts its effects by directly inhibiting the HAT activity of p300/CBP. This leads to a global reduction in H3K27 acetylation, which in turn represses the expression of key oncogenes, most notably MYC.[10][11] The downregulation of MYC is a central component of this compound's anti-cancer activity, particularly in hematological malignancies and prostate cancer.[2][11]

B026_Mechanism_of_Action This compound Mechanism of Action This compound This compound p300_CBP p300/CBP HAT This compound->p300_CBP Inhibition H3K27Ac H3K27 Acetylation p300_CBP->H3K27Ac Acetylation Histone_H3 Histone H3 Histone_H3->H3K27Ac Chromatin Open Chromatin H3K27Ac->Chromatin Promotes MYC_Expression MYC Expression Chromatin->MYC_Expression Enables Transcription MYC_Gene MYC Gene MYC_Gene->MYC_Expression Tumor_Growth Tumor Growth & Proliferation MYC_Expression->Tumor_Growth Drives

Caption: this compound inhibits p300/CBP, reducing H3K27ac and MYC expression.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide outlines of key experimental protocols.

In Vitro p300/CBP HAT Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on p300 and CBP enzymatic activity.

HAT_Assay_Workflow p300/CBP HAT Activity Assay Workflow Start Start Prepare_Reagents Prepare Reagents: p300/CBP Enzyme Biotinylated Histone Peptide [3H]-Acetyl-CoA This compound dilutions Start->Prepare_Reagents Incubate Incubate Enzyme, Peptide, and this compound Prepare_Reagents->Incubate Start_Reaction Start Reaction with [3H]-Acetyl-CoA Incubate->Start_Reaction Stop_Reaction Stop Reaction Start_Reaction->Stop_Reaction Transfer Transfer to Streptavidin-coated FlashPlate Stop_Reaction->Transfer Read_Plate Read Plate on Microplate Scintillation Counter Transfer->Read_Plate Analyze Analyze Data (IC50 determination) Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the in vitro p300/CBP HAT activity assay.

Methodology:

  • Reagent Preparation:

    • Recombinant human p300 or CBP enzyme.

    • Biotinylated histone H3 (1-21) peptide substrate.

    • [³H]-Acetyl-Coenzyme A.

    • Serial dilutions of this compound in an appropriate buffer (e.g., Tris-HCl with DTT and sodium butyrate).

  • Reaction Setup:

    • In a 96-well plate, combine the enzyme, histone peptide substrate, and varying concentrations of this compound.

    • Incubate at room temperature for a specified pre-incubation period (e.g., 10 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding [³H]-Acetyl-CoA.

    • Incubate at 30°C for a defined time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the reaction by adding a stop buffer.

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histone peptide.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Seeding:

    • Plate cells (e.g., MV-4-11, 22Rv1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of this compound concentrations.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., MV-4-11) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally (p.o.) or via another appropriate route at specified doses and schedules (e.g., daily for 28 days).[11]

    • The control group receives the vehicle.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Pharmacokinetics

Pharmacokinetic studies in male Sprague-Dawley rats have shown that this compound possesses good oral bioavailability.

ParameterRouteDoseValue
Cmax p.o.3 mg/kg0.85 µM
Tmax p.o.3 mg/kg1.0 h
AUC(0-t) p.o.3 mg/kg3.71 µM·h
T₁/₂ i.v.1 mg/kg1.5 h
CL i.v.1 mg/kg13.4 mL/min/kg
Vdss i.v.1 mg/kg1.4 L/kg
Oral Bioavailability (F) 56%

Table 3: Pharmacokinetic Parameters of this compound in Rats (Data from MedChemExpress, citing Yang et al., 2020)

Conclusion

This compound is a powerful and selective research tool for elucidating the complex roles of p300/CBP in health and disease. Its potent inhibitory activity, coupled with favorable pharmacokinetic properties, makes it a valuable compound for both in vitro and in vivo investigations. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by the scientific community, ultimately advancing our understanding of epigenetic regulation and contributing to the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of B026

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

B026 is a novel, highly potent, and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3][4] These enzymes are critical transcriptional co-activators implicated in a multitude of cellular processes, and their dysregulation is linked to various cancers. This compound demonstrates significant anti-proliferative activity in cancer cell lines and dose-dependent tumor growth inhibition in preclinical animal models.[1][3] Possessing favorable oral bioavailability and a low clearance rate in rats, this compound represents a promising candidate for further preclinical and clinical investigation as an anticancer agent.[1][3] This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, including detailed experimental methodologies.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its potent and selective inhibition of p300/CBP HAT activity, leading to downstream effects on oncogenic gene expression and cancer cell proliferation.

Mechanism of Action

p300 and CBP are lysine acetyltransferases that play a key role as transcriptional co-activators. They are recruited to chromatin where they acetylate histone proteins (such as H3K27) and other transcription factors. This acetylation neutralizes the positive charge of lysine residues, leading to a more open chromatin structure and facilitating gene transcription.

This compound exerts its effect by directly inhibiting the catalytic HAT activity of p300 and CBP.[1][2][4] This inhibition prevents the acetylation of key substrates. A critical downstream target of p300/CBP is the MYC oncogene, a transcription factor that is regulated by super-enhancer regions.[1][3] By inhibiting p300/CBP, this compound leads to decreased histone acetylation at the MYC locus, downregulating its expression and consequently blocking cancer cell proliferation.[1][3]

cluster_0 Nucleus TF Transcription Factors (e.g., AR, MYC) p300_CBP p300 / CBP (HAT) TF->p300_CBP Recruitment Acetylation Histone Acetylation (e.g., H3K27Ac) p300_CBP->Acetylation Catalyzes This compound This compound This compound->p300_CBP Inhibits Histones Histones Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Promotes Transcription Gene Transcription (e.g., MYC expression) Chromatin->Transcription Enables Proliferation Cell Proliferation Transcription->Proliferation Drives

Figure 1: this compound Mechanism of Action on p300/CBP Signaling.
In Vitro Activity & Potency

This compound is a highly potent inhibitor of both p300 and CBP, with nanomolar efficacy in enzymatic assays. Its anti-proliferative effects have been confirmed across a panel of cancer cell lines, particularly those of hematological and prostate cancer origin.[1][5]

ParameterValueDescription
p300 IC50 1.8 nMEnzymatic inhibitory concentration against p300 HAT.[1][2][3][4]
CBP IC50 9.5 nMEnzymatic inhibitory concentration against CBP HAT.[1][2][3][4]
Maver-1 IC50 2.6 nMAnti-proliferative activity in Mantle Cell Lymphoma cell line.[1]
MV-4-11 IC50 4.2 nMAnti-proliferative activity in Acute Myeloid Leukemia cell line.[1]
22Rv1 IC50 4.4 nMAnti-proliferative activity in prostate cancer cell line.[1]
LnCaP-FGC IC50 9.8 nMAnti-proliferative activity in prostate cancer cell line.[1]
Table 1: In Vitro Potency and Anti-proliferative Activity of this compound.

Cellularly, treatment with this compound results in a dose-dependent decrease in the acetylation of Histone H3 at lysine 27 (H3K27Ac), a key epigenetic mark mediated by p300/CBP.[1]

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in male Sprague-Dawley rats, revealing favorable properties for an orally administered agent, including good bioavailability and low clearance.[1][3]

ParameterRouteValueUnit
Clearance (CL) i.v.13.4mL/min/kg
AUC0-t p.o.3.71µM·h
Bioavailability (F) p.o.56%
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats.

The data indicates that this compound is well-absorbed after oral administration and is cleared from the body at a low rate, suggesting the potential for sustained therapeutic concentrations.[1][3]

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft mouse model using the MV-4-11 acute myeloid leukemia cell line. Oral administration of this compound resulted in significant, dose-dependent inhibition of tumor growth.

Dose (p.o.)Dosing ScheduleTumor Growth Inhibition (TGI)
50 mg/kgDaily for 28 days75.0%
100 mg/kgDaily for 28 days85.7%
Table 3: In Vivo Efficacy of this compound in an MV-4-11 Xenograft Model.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

p300/CBP Histone Acetyltransferase (HAT) Enzymatic Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of p300 and CBP.

  • Enzyme and Substrate Preparation : Recombinant human p300 or CBP enzyme is used. A biotinylated peptide derived from Histone H4 serves as the substrate.

  • Reaction Mixture : The reaction is conducted in a buffer containing Tris-HCl, DTT, PMSF, and sodium butyrate.

  • Assay Procedure :

    • The enzyme, histone peptide substrate, and varying concentrations of this compound (or DMSO vehicle control) are incubated in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of Acetyl-CoA.

    • The reaction is allowed to proceed for a set time at 30°C.

    • The reaction is quenched.

  • Detection : The level of peptide acetylation is measured using a chemiluminescent or time-resolved fluorescence resonance energy transfer (TR-FRET) based method. An antibody specific to the acetylated lysine on the histone peptide is used for detection.

  • Data Analysis : The IC50 value is calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., MTS/MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., MV-4-11, 22Rv1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a serial dilution of this compound or DMSO vehicle control for a period of 72 to 120 hours.

  • Reagent Addition : A tetrazolium compound (e.g., MTS or MTT) is added to each well. Viable, metabolically active cells reduce the tetrazolium salt into a colored formazan product.

  • Incubation : The plates are incubated for 1-4 hours to allow for formazan development.

  • Data Acquisition : The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis : The absorbance values are converted to percent viability relative to the DMSO control. The IC50 is determined by plotting percent viability against the log of this compound concentration.

In Vivo Pharmacokinetic Study

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.

cluster_workflow Pharmacokinetic Study Workflow Animal_Prep Acclimatize Male Sprague-Dawley Rats Grouping Divide into IV and PO dosing groups Animal_Prep->Grouping Dosing_IV Administer this compound (e.g., 1-3 mg/kg) Intravenously Grouping->Dosing_IV Dosing_PO Administer this compound (e.g., 1-3 mg/kg) Orally Grouping->Dosing_PO Sampling Collect Blood Samples at Timed Intervals (e.g., 0-24h) Dosing_IV->Sampling Dosing_PO->Sampling Processing Process Blood to Isolate Plasma Sampling->Processing Analysis Quantify this compound Concentration (LC-MS/MS) Processing->Analysis Calc Calculate PK Parameters (Clearance, AUC, F%) Analysis->Calc

Figure 2: Experimental Workflow for In Vivo Pharmacokinetic Study.
  • Animals : Male Sprague-Dawley rats (e.g., 200-250g) are used. Animals are fasted overnight before dosing.

  • Dosing :

    • Intravenous (IV) Group : this compound, formulated in a suitable vehicle (e.g., saline, DMSO, PEG), is administered via the tail vein at a specific dose (e.g., 1-3 mg/kg).

    • Oral (PO) Group : this compound is administered by oral gavage at a specific dose (e.g., 1-3 mg/kg).

  • Blood Sampling : Blood samples (approx. 0.2 mL) are collected from the jugular vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation : Samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis : The concentration of this compound in the plasma samples is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis : The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., WinNonlin) to calculate key parameters such as Area Under the Curve (AUC), Clearance (CL), and oral bioavailability (F%).

Western Blot Analysis for H3K27Ac and MYC

This protocol is used to assess the effect of this compound on target protein expression and histone modification in cells.

  • Cell Treatment and Lysis : MV-4-11 cells are treated with various concentrations of this compound for a specified time (e.g., 6 or 24 hours). After treatment, cells are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for H3K27Ac, MYC, or a loading control (e.g., β-actin or total Histone H3).

    • The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : The intensity of the bands is quantified using densitometry software. The levels of H3K27Ac and MYC are normalized to the loading control to determine the relative change in expression.

References

B026 Inhibitor Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

B026 is a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] These two proteins are highly homologous transcriptional co-activators that play a crucial role in a wide array of cellular processes, including proliferation, differentiation, and apoptosis, through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity has been implicated in various diseases, particularly cancer, making them attractive therapeutic targets. This compound was identified through an artificial-intelligence-assisted drug discovery pipeline and has demonstrated significant anti-tumor activity in preclinical models.[2] This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its on-target potency, cellular activity, and the methodologies used for its evaluation.

Data Presentation

On-Target Enzymatic Activity

The inhibitory activity of this compound against the primary targets, p300 and CBP, was determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for these histone acetyltransferases.

TargetIC50 (nM)
p3001.8[1][2]
CBP9.5[1][2]
Cellular Anti-proliferative Activity

The anti-proliferative effects of this compound have been evaluated in a panel of cancer cell lines. The IC50 values from these cell-based assays indicate that this compound effectively inhibits the growth of various cancer cell types, with particular potency in hematological and androgen receptor-positive prostate cancer lines.

Cell LineCancer TypeIC50 (nM)
Maver-1Mantle Cell Lymphoma2.6[1]
MV-4-11Acute Myeloid Leukemia4.2[1]
22Rv1Prostate Cancer4.4[1]
LnCaP-FGCProstate Cancer9.8[1]
Kasumi-1Acute Myeloid Leukemia40.5[1]
K562Chronic Myeloid Leukemia104.4[1]
Off-Target Selectivity Profile

A comprehensive off-target selectivity profile for this compound against a broad panel of kinases and other enzymes is not publicly available in the reviewed literature. For potent inhibitors like this compound, thorough off-target screening is a critical step in preclinical development to assess potential side effects and to understand the full mechanism of action. The selectivity of histone acetyltransferase inhibitors is a known challenge, with some compounds exhibiting promiscuous activity. Therefore, the interpretation of cellular effects should consider the possibility of off-target interactions until a comprehensive selectivity screen is available.

Experimental Protocols

p300/CBP Histone Acetyltransferase (HAT) Enzymatic Assay

This protocol outlines a general procedure for determining the in vitro potency of inhibitors against p300/CBP HAT activity.

Materials:

  • Recombinant human p300 or CBP enzyme

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • [³H]-Acetyl-CoA (radiolabeled)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • This compound inhibitor (or other test compounds)

  • P81 phosphocellulose filter paper

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, recombinant p300 or CBP enzyme, and the histone peptide substrate.

  • Add serial dilutions of this compound or control compounds to the reaction mixture.

  • Initiate the reaction by adding a mixture of Acetyl-CoA and [³H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper.

  • Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

  • Dry the filter papers and place them in scintillation vials with a scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Cell Proliferation (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (typically ranging from picomolar to micromolar concentrations) for a specified duration (e.g., 72 hours). Include a vehicle-only control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis of H3K27 Acetylation

This protocol details the procedure to measure the effect of this compound on the acetylation of Histone H3 at lysine 27 (H3K27Ac), a key substrate of p300/CBP.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27Ac and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K27Ac antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody to normalize for protein loading.

  • Quantify the band intensities to determine the change in H3K27Ac levels upon this compound treatment.

RT-qPCR Analysis of MYC Expression

This protocol outlines the steps to quantify the expression of the MYC oncogene, a downstream target of the p300/CBP pathway, following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for MYC and a reference gene (e.g., GAPDH or ACTB)

  • RT-qPCR instrument

Procedure:

  • Extract total RNA from treated and control cells.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers for MYC and a reference gene, and a qPCR master mix.

  • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in MYC expression in this compound-treated samples compared to controls, normalized to the reference gene.

Mandatory Visualization

B026_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors p300/CBP p300/CBP Transcription Factors->p300/CBP recruits Histones Histones p300/CBP->Histones acetylates This compound This compound This compound->p300/CBP inhibits Acetylated Histones (H3K27Ac) Acetylated Histones (H3K27Ac) Histones->Acetylated Histones (H3K27Ac) Chromatin Remodeling Chromatin Remodeling Acetylated Histones (H3K27Ac)->Chromatin Remodeling MYC Gene MYC Gene Chromatin Remodeling->MYC Gene activates MYC mRNA MYC mRNA MYC Gene->MYC mRNA transcription

Caption: this compound mechanism of action in the p300/CBP signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays p300_HAT_Assay p300 HAT Assay IC50_p300 Determine IC50 for p300 p300_HAT_Assay->IC50_p300 CBP_HAT_Assay CBP HAT Assay IC50_CBP Determine IC50 for CBP CBP_HAT_Assay->IC50_CBP Cell_Culture Cancer Cell Line Culture B026_Treatment Treat with this compound (Dose-Response) Cell_Culture->B026_Treatment MTT_Assay MTT Proliferation Assay B026_Treatment->MTT_Assay Western_Blot Western Blot (H3K27Ac) B026_Treatment->Western_Blot RT_qPCR RT-qPCR (MYC) B026_Treatment->RT_qPCR IC50_Cell Determine Cellular IC50 MTT_Assay->IC50_Cell H3K27Ac_Modulation Assess H3K27Ac Modulation Western_Blot->H3K27Ac_Modulation MYC_Expression Analyze MYC Expression RT_qPCR->MYC_Expression

Caption: Experimental workflow for evaluating the selectivity and activity of this compound.

References

Target Validation of p300/CBP for B026: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators that play a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3] Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, most notably cancer, where they can function as oncogenes by activating the transcription of key cancer-driving genes.[4][5][6] This has positioned p300/CBP as attractive therapeutic targets for the development of novel anti-cancer agents. B026 is a potent and selective small-molecule inhibitor of the HAT activity of p300/CBP.[7][8][9] This technical guide provides a comprehensive overview of the target validation of p300/CBP for the therapeutic candidate this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing essential pathways and workflows.

Core Concepts: p300/CBP Function and Inhibition

p300 and CBP are highly homologous proteins that acetylate histone proteins, leading to a more relaxed chromatin structure that facilitates gene transcription.[2][10] They are recruited to gene promoters and enhancers by transcription factors, where they acetylate histone H3 at lysine 27 (H3K27), a key epigenetic mark associated with active gene expression.[4][5] By inhibiting the HAT activity of p300/CBP, molecules like this compound can prevent H3K27 acetylation, leading to a more condensed chromatin state and the downregulation of oncogenes, thereby inhibiting cancer cell proliferation and survival.[2][11]

Quantitative Data Summary

The following tables summarize the key quantitative data supporting the target validation of p300/CBP for this compound.

Table 1: In Vitro Enzymatic Activity of this compound

Target EnzymeIC50 (nM)Selectivity
p3001.8[7][8]>2000-fold vs. other HAT family members[4]
CBP9.5[7][8]

Table 2: Cellular Activity of this compound in MV-4-11 Acute Myeloid Leukemia Cells

AssayEndpointThis compound ConcentrationResult
Cell ProliferationAntiproliferative Activity0-5 µM (12h)Dose-dependent inhibition[8]
Histone AcetylationH3K27Ac Expression0-5 µM (6h)Dose-dependent inhibition[8]
Target Engagementp300 Thermal Stability0-5 µM (12h)Dose-dependent increase[8]
Oncogene ExpressionMYC Expression0-1 µM (24h)Decreased expression[8]

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound

SpeciesDosing RouteKey Pharmacokinetic ParametersTumor ModelDosing RegimenTumor Growth Inhibition (TGI)
Rat (Male SD)IV & PO (1-3 mg/kg)Low clearance (13.4 mL/min/kg), Good oral bioavailability (F=56%)[8]MV-4-11 Xenograft (Balb/c female mice)50 mg/kg PO, daily for 28 days75.0%[8]
100 mg/kg PO, daily for 28 days85.7%[8]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway involving p300/CBP and the mechanism of action of this compound.

cluster_nucleus Nucleus TF Transcription Factors (e.g., MYC, AR) p300_CBP p300/CBP TF->p300_CBP Recruitment H3K27 Histone H3 p300_CBP->H3K27 HAT Activity (Acetylation) Ac_H3K27 Acetylated H3K27 p300_CBP->Ac_H3K27 Chromatin Chromatin H3K27->Chromatin Oncogenes Oncogene Transcription (e.g., MYC) Ac_H3K27->Oncogenes Activation Cell_Proliferation Cancer Cell Proliferation & Survival Oncogenes->Cell_Proliferation This compound This compound This compound->p300_CBP Inhibition cluster_workflow Target Validation Workflow Biochemical_Assay Biochemical Assays (HAT Assay) Target_Potency Determine Target Potency (IC50) Biochemical_Assay->Target_Potency Cellular_Assays Cellular Assays (Viability, H3K27Ac) Cellular_Efficacy Confirm Cellular Efficacy & Target Engagement Cellular_Assays->Cellular_Efficacy In_Vivo_Models In Vivo Models (Xenograft, PK) In_Vivo_Efficacy Establish In Vivo Efficacy & PK Profile In_Vivo_Models->In_Vivo_Efficacy Target_Potency->Cellular_Assays Cellular_Efficacy->In_Vivo_Models Validated_Target Validated Target: p300/CBP for this compound In_Vivo_Efficacy->Validated_Target cluster_logic Logical Framework for Target Validation Hypothesis Hypothesis: Inhibition of p300/CBP HAT activity is anti-tumorigenic B026_Potency This compound potently inhibits p300/CBP in vitro Hypothesis->B026_Potency Test B026_Cellular This compound reduces H3K27Ac, decreases oncogene expression, and inhibits cancer cell growth B026_Potency->B026_Cellular Correlates with B026_InVivo This compound demonstrates anti-tumor activity in vivo with favorable PK B026_Cellular->B026_InVivo Translates to Conclusion Conclusion: p300/CBP is a valid therapeutic target for this compound B026_InVivo->Conclusion Supports

References

The Epigenetic Modulator B026: A Technical Guide to its Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

B026 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] With IC50 values of 1.8 nM for p300 and 9.5 nM for CBP, this compound targets key epigenetic regulators that are critical co-activators for a multitude of transcription factors implicated in oncogenesis.[1][2] This guide details the mechanism of action of this compound, its profound effects on gene expression, and the experimental protocols used to elucidate these effects. The primary mechanism involves the suppression of histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters, leading to the downregulation of key oncogenic gene programs. This is particularly relevant in malignancies such as androgen receptor-positive (AR+) prostate cancer and acute myeloid leukemia, where p300/CBP activity is a known driver of tumor progression.[1][3]

Core Mechanism of Action

The paralog enzymes p300 and CBP are essential transcriptional co-activators. They function by acetylating lysine residues on histone tails (e.g., H3K27) and other proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, which leads to a more open chromatin structure. This "euchromatin" state allows for the binding of transcription machinery and subsequent gene expression.

This compound directly inhibits the catalytic HAT domain of p300/CBP. By preventing the transfer of acetyl groups from acetyl-CoA to histones, this compound promotes a condensed chromatin state ("heterochromatin") at specific gene loci, leading to transcriptional repression. This is particularly effective at super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity and oncogenes, such as MYC, and are characterized by high levels of H3K27ac.

B026_Mechanism Figure 1. This compound Mechanism of Action cluster_0 Nucleus cluster_1 Chromatin State cluster_2 Gene Expression This compound This compound p300_CBP p300/CBP HAT This compound->p300_CBP Inhibits Heterochromatin Closed Chromatin (Heterochromatin) H3K27 This compound->Heterochromatin Promotes Euchromatin Open Chromatin (Euchromatin) H3K27ac p300_CBP->Euchromatin Acetylation AcetylCoA Acetyl-CoA AcetylCoA->p300_CBP Substrate Histone Histone H3 Tail Histone->p300_CBP Transcription_ON Oncogene Transcription (e.g., MYC, AR targets) Euchromatin->Transcription_ON Transcription_OFF Transcription Repressed Heterochromatin->Transcription_OFF

Figure 1. This compound inhibits p300/CBP, preventing histone acetylation and repressing oncogene transcription.

Quantitative Effects on Gene Expression

While comprehensive RNA-sequencing data for this compound is not yet publicly available, studies on structurally similar and functionally equivalent p300/CBP inhibitors, such as CCS1477, provide a clear proxy for its effects on gene expression in relevant cancer models. The following table summarizes microarray data from 22Rv1 castration-resistant prostate cancer (CRPC) xenografts treated with a p300/CBP inhibitor.[4] The data highlights the significant downregulation of the Androgen Receptor (AR) itself, key AR target genes, and the critical oncogene MYC.

Gene SymbolGene NameFunctionFold Change (vs. Vehicle)[4]
MYC MYC Proto-OncogeneTranscription factor, cell cycle progression, proliferation-2.7
AR Androgen ReceptorNuclear receptor, key driver of prostate cancer-1.5
TMPRSS2 Transmembrane Serine Protease 2AR target gene, involved in prostate cancerDownregulated
NKX3-1 NK3 Homeobox 1AR target gene, tumor suppressor in prostateDownregulated
KLK3 Kallikrein Related Peptidase 3 (PSA)AR target gene, prostate cancer biomarkerDownregulated
CIART Circadian Associated RepressorCircadian clock regulatorTop Downregulated
VEGFA Vascular Endothelial Growth Factor AAngiogenesisDownregulated
KDM3A Lysine Demethylase 3AAR coactivator, histone demethylaseDownregulated

Table 1. Representative changes in gene expression in 22Rv1 prostate tumors following treatment with a p300/CBP inhibitor. Data is illustrative of the expected effects of this compound.

Detailed Experimental Protocols

To assess the biological effects of this compound, a series of standard and advanced molecular biology techniques are employed. The workflow diagram below outlines the key experimental processes.

Experimental_Workflow Figure 2. Experimental Workflow for this compound Analysis cluster_cell_culture 1. Cell Culture & Treatment cluster_assays 2. Molecular Assays cluster_analysis 3. Data Generation & Analysis a Prostate Cancer Cell Lines (e.g., 22Rv1, LNCaP) b Treatment with this compound (vs. DMSO Vehicle) a->b c RNA Extraction b->c d Protein Lysate Preparation b->d e Chromatin Cross-linking & Shearing b->e f RNA-Sequencing (Gene Expression Profiling) c->f g Western Blot (Protein Level Analysis) d->g h ChIP-Sequencing (Histone Mark Analysis) e->h i Bioinformatic Analysis (DEG, GSEA, Peak Calling) f->i g->i h->i

Figure 2. A typical workflow for characterizing the molecular effects of this compound on cancer cells.
Protocol: RNA-Sequencing for Gene Expression Profiling

This protocol outlines the steps for analyzing global gene expression changes in a cancer cell line (e.g., 22Rv1) following this compound treatment.[5][6]

  • Cell Culture and Treatment:

    • Plate 22Rv1 cells at a density of 1x10^6 cells per 10 cm dish.

    • Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C, 5% CO2.

    • Treat cells in triplicate with this compound (e.g., at a final concentration of 1 µM) or a DMSO vehicle control for 24 hours.

  • RNA Extraction:

    • Aspirate media and wash cells twice with ice-cold PBS.

    • Lyse cells directly on the plate using 1 mL of TRIzol reagent.

    • Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy) according to the manufacturer's instructions, including an on-column DNase digestion step.

    • Assess RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples should have a RIN value >8.0 for library preparation.[7]

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from 500 ng of total RNA using a poly-A selection method (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).

    • Perform first-strand and second-strand cDNA synthesis.

    • Ligate sequencing adapters containing unique dual indexes for multiplexing.

    • Amplify the library using PCR.

    • Validate library quality and size distribution on a Bioanalyzer.

    • Sequence libraries on an Illumina NovaSeq platform to generate 150 bp paired-end reads, aiming for a depth of at least 20 million reads per sample.

  • Bioinformatic Analysis:

    • Assess raw read quality using FastQC.

    • Align reads to the human reference genome (e.g., hg38) using an aligner like STAR.

    • Quantify gene-level counts using tools such as RSEM or featureCounts.

    • Perform differential expression analysis between this compound-treated and DMSO-control groups using DESeq2 or edgeR in R.

    • Identify genes with an adjusted p-value (FDR) < 0.05 and a |log2(Fold Change)| > 1 as significantly differentially expressed.

    • Perform Gene Set Enrichment Analysis (GSEA) to identify pathways affected by the treatment.

Protocol: Western Blot for H3K27ac and Target Protein Analysis

This protocol is for validating the effect of this compound on histone acetylation and target protein levels.[8]

  • Cell Lysis and Protein Quantification:

    • Treat cells as described in 3.1.1.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells, collect lysate, and sonicate briefly to shear DNA.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.

    • Quantify protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-20% Tris-Glycine polyacrylamide gel. For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[8]

    • Transfer proteins to a 0.2 µm nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20).

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

      • Primary Antibodies: anti-H3K27ac, anti-Total Histone H3 (loading control), anti-c-Myc, anti-AR, anti-Vinculin or β-Actin (loading control).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

    • Quantify band intensity using software like ImageJ, normalizing target protein levels to the appropriate loading control.

Protocol: Chromatin Immunoprecipitation (ChIP-seq)

This protocol is used to map the genomic locations of H3K27ac to determine which gene enhancers and promoters are directly affected by this compound.[9][10]

  • Cross-linking and Chromatin Preparation:

    • Treat cells as described in 3.1.1.

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture media and incubating for 10 minutes at room temperature.

    • Quench the reaction by adding glycine to a final concentration of 125 mM.

    • Harvest cells, lyse them, and isolate nuclei.

    • Shear chromatin into 200-500 bp fragments using sonication or enzymatic digestion.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Set aside a small fraction of the chromatin as an "input" control.

    • Incubate the remaining chromatin overnight at 4°C with an antibody specific for H3K27ac.

    • Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the immunoprecipitated DNA using a column-based kit.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the ChIP DNA and input DNA using a kit designed for low-input DNA (e.g., NEBNext Ultra II DNA Library Prep Kit).

    • Sequence libraries on an Illumina platform, aiming for at least 20-30 million reads per sample for histone marks.[11]

  • Bioinformatic Analysis:

    • Align reads to the reference genome.

    • Perform peak calling using a tool like MACS2, comparing the H3K27ac ChIP sample to the input control.

    • Annotate peaks to nearby genes.

    • Analyze differential binding of H3K27ac between this compound-treated and control samples to identify regions losing acetylation.

    • Integrate ChIP-seq data with RNA-seq data to correlate the loss of H3K27ac at enhancers/promoters with the downregulation of associated genes.

References

In Vitro Characterization of B026: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of B026, a potent and selective inhibitor of the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs). The following sections detail the biochemical and cellular activities of this compound, comprehensive experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Activity of this compound

The inhibitory activity of this compound has been quantified against its primary enzymatic targets and in various cancer cell lines. The data is summarized in the tables below.

Table 1: Enzymatic Inhibition by this compound

Target EnzymeIC50 (nM)
p3001.8[1]
CBP9.5[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Maver-1Mantle Cell Lymphoma2.6[1]
MV-4-11Acute Myeloid Leukemia4.2[1]
22Rv1Prostate Cancer4.4[1]
LnCaP-FGCProstate Cancer9.8[1]
Kasumi-1Acute Myeloid Leukemia40.5[1]
K562Chronic Myeloid Leukemia104.4[1]

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the histone acetyltransferase activity of p300 and CBP.[1] This inhibition leads to a reduction in the acetylation of histone H3 at lysine 27 (H3K27Ac), a key epigenetic mark associated with active gene transcription.[1] Consequently, the expression of oncogenic transcription factors, such as MYC, which are regulated by super-enhancer regions rich in p300/CBP, is decreased.[1]

Signaling Pathway of this compound Action

B026_Signaling_Pathway This compound This compound p300_CBP p300/CBP HATs This compound->p300_CBP Inhibits Histones Histone H3 p300_CBP->Histones Acetylates MYC_Gene MYC Oncogene p300_CBP->MYC_Gene H3K27Ac H3K27 Acetylation Histones->H3K27Ac Leads to SuperEnhancers Super-Enhancers H3K27Ac->SuperEnhancers Activates SuperEnhancers->MYC_Gene Regulates MYC_Expression MYC Expression MYC_Gene->MYC_Expression Drives Tumor_Growth Tumor Growth MYC_Expression->Tumor_Growth Promotes

This compound inhibits p300/CBP, reducing H3K27Ac and MYC expression.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.

p300/CBP Histone Acetyltransferase (HAT) Activity Assay

This assay quantifies the enzymatic activity of p300/CBP and the inhibitory effect of this compound. A common method is the in vitro radiometric HAT assay.

Materials:

  • Recombinant human p300 or CBP enzyme

  • Histone H3 or H4 peptide substrate

  • [3H]-Acetyl-CoA (radiolabeled cofactor)

  • This compound compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the p300 or CBP enzyme.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the reaction by adding [3H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the paper to remove unincorporated [3H]-Acetyl-CoA.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cell Proliferation (MTS) Assay

This colorimetric assay measures the number of viable cells in proliferation, allowing for the determination of the anti-proliferative effects of this compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound compound

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Phenazine ethosulfate (PES)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 72 hours).

  • Add the combined MTS/PES solution to each well.[1]

  • Incubate the plate at 37°C for 1-4 hours.[1]

  • Measure the absorbance at 490 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Western Blot for H3K27 Acetylation

This technique is used to detect changes in the levels of specific proteins, in this case, the acetylation of histone H3 at lysine 27.

Materials:

  • Cells treated with this compound or DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K27Ac, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against H3K27Ac overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Normalize the H3K27Ac signal to the total Histone H3 signal to determine the relative change in acetylation.

Experimental Workflow: Western Blot for H3K27Ac

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Seeding Seed Cells B026_Treatment Treat with this compound Cell_Seeding->B026_Treatment Cell_Lysis Cell Lysis B026_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-H3K27Ac) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Workflow for assessing H3K27Ac levels after this compound treatment.
Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

Materials:

  • Cells treated with this compound or DMSO

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Apparatus for cell lysis (e.g., for freeze-thaw cycles)

  • Centrifuge

  • Western blot materials (as described above) with an antibody against p300.

Procedure:

  • Treat intact cells with this compound or DMSO.

  • Wash and resuspend the cells in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of different temperatures in a thermal cycler for a short period (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble, non-denatured proteins.

  • Analyze the amount of soluble p300 in the supernatant by Western blot.

  • A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.[1]

References

Methodological & Application

Application Notes and Protocols for Cell Culture in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Note: A specific experimental protocol designated "B026" was not identified in publicly available resources. The following application notes and protocols represent a comprehensive guide to standard cell culture techniques, applicable to a wide range of cell lines used in research and drug development, with specific examples referencing the CT26 cell line where applicable.

Introduction

Cell lines are crucial in vitro models for fundamental biological research, drug discovery, and preclinical development.[1][2][3] They provide a consistent and renewable source of biological material to study cellular processes, disease mechanisms, and the effects of therapeutic compounds.[2][3] This document provides detailed protocols for the culture of mammalian cell lines, focusing on techniques essential for obtaining reproducible and reliable experimental data. The methodologies outlined are broadly applicable to various cell lines, including those used in cancer research and for screening the cytotoxicity of potential drug candidates.[2][4]

Data Presentation

Quantitative data from cell culture experiments should be organized for clarity and ease of comparison. Tables are an effective way to present such data.

Table 1: Example of Cell Viability Data from a Cytotoxicity Assay

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
0.198.1 ± 5.1
185.3 ± 3.9
1052.7 ± 6.2
10015.9 ± 2.5

Table 2: Example of Cell Proliferation Data

Time (Hours)Cell Count (x 10^5 cells/mL) (Mean ± SD)
01.5 ± 0.2
243.1 ± 0.4
486.5 ± 0.7
7212.8 ± 1.1

Experimental Protocols

Cell Line Resuscitation (Thawing)

This protocol describes the proper procedure for thawing cryopreserved cells to ensure maximum viability.

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and appropriate antibiotics), pre-warmed to 37°C.[5]

  • Cryovial of frozen cells.

  • Sterile centrifuge tubes (15 mL).

  • Water bath at 37°C.

  • 70% ethanol for disinfection.[5][6]

  • Biosafety cabinet (Class II).[1][6]

Procedure:

  • Pre-warm the complete culture medium in a 37°C water bath.[5]

  • Quickly thaw the frozen cryovial by gentle agitation in the 37°C water bath. This should take approximately 1-2 minutes.[5]

  • Wipe the exterior of the vial with 70% ethanol before opening it inside a biosafety cabinet.[5]

  • Gently transfer the cell suspension from the vial into a sterile 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.[5]

  • Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes at room temperature to pellet the cells and remove the cryoprotective agent (e.g., DMSO).[5]

  • Carefully aspirate the supernatant without disturbing the cell pellet.[5]

  • Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension into a suitable culture flask (e.g., T25 or T75).

  • Incubate the flask at 37°C in a humidified incubator with 5% CO2.[5]

Subculturing (Passaging) Adherent Cells

This protocol is for splitting and expanding adherent cell cultures.

Materials:

  • Complete growth medium, pre-warmed to 37°C.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA), pre-warmed.

  • Culture flask with a confluent monolayer of cells.

  • New sterile culture flasks.

  • Biosafety cabinet.

Procedure:

  • Examine the cells under a microscope to check for confluency and any signs of contamination.

  • Aspirate and discard the culture medium from the flask.

  • Gently rinse the cell monolayer with sterile PBS to remove any residual serum that could inhibit trypsin activity. Aspirate the PBS.

  • Add a small volume of pre-warmed Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered (e.g., 2-3 mL for a T75 flask).

  • Incubate the flask at 37°C for a few minutes (typically 2-5 minutes, depending on the cell line).[7] Observe the cells under a microscope until they are detached and appear rounded.[7] Avoid over-trypsinization.

  • Once the cells are detached, add a larger volume of complete growth medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer a portion of the cell suspension to a new culture flask containing fresh, pre-warmed complete growth medium. The split ratio will depend on the cell line's growth rate (e.g., 1:4 to 1:10).[5]

  • Incubate the new flask at 37°C and 5% CO2.[5]

Cell Freezing (Cryopreservation)

This protocol outlines the steps for freezing cells for long-term storage.

Materials:

  • Freezing medium (e.g., 70% DMEM, 20% FBS, 10% DMSO), freshly prepared and chilled.[5]

  • Cells in the logarithmic growth phase.

  • Sterile cryovials.

  • Cell counting equipment (e.g., hemocytometer or automated cell counter).

  • Controlled-rate freezing container.

Procedure:

  • Harvest the cells as described in the subculturing protocol (steps 1-7).

  • Count the cells and determine their viability.

  • Centrifuge the cell suspension at approximately 250 x g for 5 minutes.[5]

  • Aspirate the supernatant and resuspend the cell pellet in chilled freezing medium at a density of at least 3 x 10^6 cells/mL.[5]

  • Aliquot 1 mL of the cell suspension into each labeled cryovial.[5]

  • Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight.[5]

  • For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.[5]

Signaling Pathway and Workflow Diagrams

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta Type II Receptor Type II Receptor TGF-beta->Type II Receptor Binds Type I Receptor Type I Receptor Type II Receptor->Type I Receptor Recruits & Phosphorylates R-SMAD R-SMAD Type I Receptor->R-SMAD Phosphorylates Co-SMAD (SMAD4) Co-SMAD (SMAD4) R-SMAD->Co-SMAD (SMAD4) Associates with SMAD Complex SMAD Complex Transcription Factors Transcription Factors SMAD Complex->Transcription Factors Translocates & Binds Target Gene Target Gene Transcription Factors->Target Gene Regulates Transcription mRNA mRNA Target Gene->mRNA Cell_Culture_Workflow start Start thaw Thaw Cryopreserved Cells start->thaw culture Culture Cells to Desired Confluency thaw->culture passage Subculture/Passage Cells culture->passage expand Expand Cell Population passage->expand seed Seed Cells for Experiment passage->seed expand->culture Continue Culturing freeze Cryopreserve Cells for Stock expand->freeze treat Treat with Test Compound seed->treat assay Perform Assay (e.g., Viability, Proliferation) treat->assay analyze Data Analysis assay->analyze end End analyze->end

References

Application Notes and Protocols for B026 in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of B026, a potent and selective p300/CBP histone acetyltransferase (HAT) inhibitor, in prostate cancer research. This document outlines the mechanism of action, key experimental protocols, and relevant data to facilitate the investigation of this compound as a potential therapeutic agent.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. While androgen deprivation therapy is the standard of care for advanced disease, many tumors progress to castration-resistant prostate cancer (CRPC), which is associated with a poor prognosis. The androgen receptor (AR) signaling pathway plays a crucial role in the development and progression of both castration-sensitive and castration-resistant prostate cancer.

The histone acetyltransferases p300 and CBP are critical coactivators of AR and other transcription factors implicated in prostate cancer, such as MYC. By catalyzing the acetylation of histone and non-histone proteins, p300/CBP regulate chromatin structure and gene expression, promoting cancer cell proliferation and survival. This compound is a potent and selective small molecule inhibitor of p300/CBP HAT activity, offering a promising therapeutic strategy to target AR-driven and other oncogenic pathways in prostate cancer.[1]

Mechanism of Action

This compound selectively inhibits the histone acetyltransferase activity of p300 and CBP.[1] In prostate cancer, this inhibition leads to a decrease in the acetylation of key histone marks, such as H3K27Ac, at the regulatory regions of critical oncogenes. This results in the transcriptional repression of genes driving cancer cell growth and proliferation, including the androgen receptor and its target genes, as well as the proto-oncogene MYC.[1] The inhibition of p300/CBP by this compound has been shown to have anti-proliferative effects in androgen receptor-positive (AR+) prostate cancer cell lines.[1]

This compound Signaling Pathway in Prostate Cancer

B026_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Androgen_AR Androgen-AR Complex AR->Androgen_AR p300_CBP p300/CBP Androgen_AR->p300_CBP recruitment Histones Histones p300_CBP->Histones acetylation This compound This compound This compound->p300_CBP Acetylated_Histones Acetylated Histones (e.g., H3K27Ac) Histones->Acetylated_Histones DNA DNA Acetylated_Histones->DNA chromatin accessibility MYC MYC Gene DNA->MYC AR_target AR Target Genes DNA->AR_target Transcription Transcription MYC->Transcription AR_target->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Mechanism of action of this compound in prostate cancer.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
IC50 (p300)-1.8 nM[1]
IC50 (CBP)-9.5 nM[1]
Anti-proliferative ActivityCancer cell lines0-5 µM (12h)[1]
H3K27Ac InhibitionMV-4-11 cells0-5 µM (6h)[1]
MYC Expression DecreaseMV-4-11 cells0-1 µM (24h)[1]

Table 2: In Vivo Activity of this compound

Animal ModelDosageDosing ScheduleTumor Growth Inhibition (TGI)Reference
Balb/c female mice50 mg/kg (p.o.)Daily for 28 days75.0%[1]
Balb/c female mice100 mg/kg (p.o.)Daily for 28 days85.7%[1]

Table 3: Pharmacokinetic Properties of this compound in Male SD Rats

ParameterValueUnitReference
Clearance (i.v.)13.4mL/min/kg[1]
Oral Bioavailability (F)56%[1]
Oral Exposure (AUC)3.71µM·h[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound in prostate cancer research are provided below.

Experimental Workflow for this compound Evaluation

B026_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Prostate Cancer Cell Lines (e.g., LNCaP, VCaP, 22Rv1) proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) cell_culture->proliferation_assay western_blot Western Blot Analysis (H3K27Ac, AR, MYC, PARP) cell_culture->western_blot rt_qpcr RT-qPCR (MYC, AR target genes) cell_culture->rt_qpcr xenograft Prostate Cancer Xenograft Model (e.g., nude mice) proliferation_assay->xenograft Promising results treatment This compound Treatment (oral gavage) xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement pharmacodynamics Pharmacodynamic Analysis (H3K27Ac in tumors) treatment->pharmacodynamics

Caption: General experimental workflow for evaluating this compound.

Protocol 1: Cell Proliferation Assay (MTT Assay)

Objective: To determine the anti-proliferative effect of this compound on prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight culture medium and replace it with medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis for Histone Acetylation and Protein Expression

Objective: To assess the effect of this compound on H3K27 acetylation and the expression of key proteins like AR and MYC.

Materials:

  • Prostate cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-H3K27Ac, anti-Total H3, anti-AR, anti-MYC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat prostate cancer cells with various concentrations of this compound for 6-24 hours.

  • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or Total H3).

Protocol 3: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a prostate cancer xenograft model.

Materials:

  • Male immunodeficient mice (e.g., nude or SCID)

  • Prostate cancer cells (e.g., VCaP) mixed with Matrigel

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject prostate cancer cells into the flanks of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into vehicle control and this compound treatment groups.

  • Administer this compound or vehicle daily via oral gavage at the desired doses.

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor animal body weight and general health.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).

  • Calculate the tumor growth inhibition (TGI).

Conclusion

This compound is a valuable research tool for investigating the role of p300/CBP HAT activity in prostate cancer. Its potent and selective inhibitory effects on this key epigenetic regulatory complex provide a strong rationale for its further preclinical and potentially clinical development. The protocols and data presented in these application notes are intended to guide researchers in designing and executing experiments to explore the full therapeutic potential of this compound in prostate cancer.

References

B026 Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

B026 is a highly potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These enzymes are critical transcriptional co-activators involved in a myriad of cellular processes, and their dysregulation is implicated in various diseases, including cancer. This compound exerts its effects by inhibiting the acetyltransferase activity of p300/CBP, leading to a downstream modulation of gene expression. Notably, this compound has been shown to suppress the expression of key oncogenes, such as MYC, making it a valuable tool for preclinical cancer research.[1][2][3] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on available preclinical data.

Data Presentation

The following table summarizes the quantitative data for this compound dosage and efficacy in a well-established in vivo mouse model.

Parameter Value Source
Compound This compound[1]
Animal Model Balb/c female mice[1]
Tumor Model Not explicitly stated, but implied to be a xenograft model
Route of Administration Oral (p.o.)[1]
Dosage Range 50-100 mg/kg[1]
Dosing Schedule Daily for 28 days[1]
Vehicle Not explicitly stated for this compound. A common vehicle for similar poorly soluble compounds administered orally is 0.5% methylcellulose, potentially with a small percentage of DMSO.[4][5]
Efficacy 50 mg/kg: 75.0% Tumor Growth Inhibition (TGI)[1]
100 mg/kg: 85.7% Tumor Growth Inhibition (TGI)[1]

Signaling Pathway

This compound inhibits the histone acetyltransferase (HAT) activity of p300 and CBP. This inhibition prevents the acetylation of histone proteins, particularly at lysine 27 of histone H3 (H3K27Ac), a mark associated with active gene transcription. Additionally, p300/CBP can acetylate non-histone proteins, including various transcription factors. By inhibiting p300/CBP, this compound leads to a decrease in the expression of downstream target genes, a key example being the MYC oncogene. The following diagram illustrates this simplified signaling pathway.

B026_Signaling_Pathway This compound This compound p300_CBP p300/CBP (Histone Acetyltransferase) This compound->p300_CBP Acetylation Acetylation (e.g., H3K27Ac) p300_CBP->Acetylation Histones Histones (e.g., H3) Histones->Acetylation Transcription_Factors Non-Histone Proteins (e.g., Transcription Factors) Transcription_Factors->Acetylation Gene_Expression Target Gene Expression (e.g., MYC) Acetylation->Gene_Expression Cell_Proliferation Tumor Cell Proliferation Gene_Expression->Cell_Proliferation

This compound inhibits p300/CBP, leading to reduced gene expression and cell proliferation.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a this compound suspension in a vehicle commonly used for oral administration of hydrophobic compounds in mice. A pilot study to assess the tolerability of the vehicle and the final formulation in a small cohort of animals is recommended.

Materials:

  • This compound powder

  • Methylcellulose (viscosity of ~400 cP is commonly used)

  • Sterile, deionized water

  • Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)

  • Sterile beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

Vehicle Preparation (0.5% Methylcellulose in Water):

  • Heat approximately one-third of the total required volume of sterile water to 60-80°C.

  • While stirring vigorously with a magnetic stirrer, slowly add the calculated amount of methylcellulose powder (0.5 g for every 100 mL of final volume) to the heated water. This initial heating helps to wet and disperse the powder.

  • Continue stirring until a uniform, milky suspension is formed.

  • Remove the beaker from the heat and add the remaining two-thirds of the cold sterile water.

  • Continue stirring in a cold water bath or at 4°C until the solution becomes clear and viscous. This may take several hours or can be left stirring overnight at 4°C.

  • Store the prepared 0.5% methylcellulose vehicle at 4°C.

This compound Suspension Preparation:

  • Calculate the total amount of this compound required for the entire study, including a small overage.

  • On the day of dosing, weigh the required amount of this compound powder for the desired concentration (e.g., for a 10 mg/mL suspension to dose at 100 mg/kg in a 20g mouse, the volume would be 0.2 mL).

  • Option 1 (Direct Suspension): If this compound can be directly suspended, place the powder in a sterile tube. Add a small amount of the 0.5% methylcellulose vehicle and vortex to create a paste. Gradually add the remaining vehicle while vortexing to achieve the final desired concentration.

  • Option 2 (with DMSO): For compounds with poor wettability, this compound can be initially dissolved in a minimal amount of DMSO. Ensure the final concentration of DMSO in the dosing formulation is low (ideally ≤5%) to minimize toxicity. Add the this compound-DMSO solution to the 0.5% methylcellulose vehicle and vortex vigorously to form a uniform suspension.

  • Visually inspect the suspension for homogeneity before each administration. If necessary, sonicate briefly to break up any aggregates.

  • Prepare the this compound formulation fresh daily.

In Vivo Administration Protocol

This protocol is based on the study by Yang et al., 2020.[1]

Animal Model:

  • Balb/c female mice are a suitable strain.[1] Animals should be acclimated for at least one week before the start of the experiment.

Experimental Workflow:

B026_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (28 Days) cluster_endpoint Endpoint Analysis Acclimatization Acclimatize Mice (≥ 1 week) Tumor_Implantation Tumor Cell Implantation Acclimatization->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Gavage: - Vehicle Control - this compound (50 mg/kg) - this compound (100 mg/kg) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight (2-3x/week) Dosing->Monitoring Sacrifice Euthanize Mice Monitoring->Sacrifice Tumor_Excision Excise and Weigh Tumors Sacrifice->Tumor_Excision Analysis Calculate Tumor Growth Inhibition (TGI) Tumor_Excision->Analysis

Workflow for in vivo efficacy study of this compound in a mouse tumor model.

Procedure:

  • Tumor Implantation: If using a xenograft model, subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle control, 50 mg/kg this compound, 100 mg/kg this compound).

  • Administration:

    • Administer the prepared this compound suspension or vehicle control via oral gavage once daily.

    • The volume of administration is typically 10 mL/kg body weight. For a 20g mouse, this would be 0.2 mL.

    • Gently restrain the mouse and insert the gavage needle into the esophagus. Administer the formulation slowly and carefully to avoid accidental entry into the trachea.

  • Monitoring:

    • Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Observe the animals daily for any signs of toxicity or adverse effects.

  • Endpoint:

    • At the end of the 28-day treatment period, euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Disclaimer

The information provided in these application notes is intended for research purposes only. The protocols and dosages are based on published preclinical data and may require optimization for specific experimental conditions, animal models, and tumor types. It is the responsibility of the researcher to ensure that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for PMD-026 in Androgen Receptor-Positive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Approach to Targeting Androgen Receptor Signaling in Cancer Research

Note on Nomenclature: The compound "B026" specified in the topic query did not yield specific results in scientific literature searches. However, a closely related compound, PMD-026 , a pan-RSK inhibitor, has been identified with significant activity in androgen receptor (AR)-positive cell lines. This document will focus on the application and protocols for PMD-026, assuming a possible typographical error in the original query.

Introduction

PMD-026 is an orally bioavailable, first-in-class small molecule inhibitor of the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases (RSK1-4), with notable selectivity for the RSK2 isoform.[1] In the context of androgen receptor (AR)-positive cancers, particularly castration-resistant prostate cancer (CRPC), the Ribosomal S6 Kinase (RSK) signaling pathway plays a crucial role in therapeutic resistance. PMD-026 has emerged as a promising agent that disrupts this pathway, leading to anti-tumor effects in AR-positive cell lines.[2][3]

The mechanism of action of PMD-026 involves the inhibition of RSK, which in turn prevents the phosphorylation of Y-box binding protein-1 (YB-1).[1] Phosphorylated YB-1 is a key transcription factor that regulates the expression of the androgen receptor and its splice variants, including AR-V7, which is often implicated in resistance to anti-androgen therapies.[2][3] By inhibiting the RSK/YB-1 axis, PMD-026 effectively reduces the expression of AR-V7, suppresses cell proliferation, and induces apoptosis and cell cycle arrest in AR-positive cancer cells.[2][3] These application notes provide a comprehensive overview of the use of PMD-026 for researchers, scientists, and drug development professionals working with AR-positive cell lines.

Data Presentation

Quantitative Effects of PMD-026 on AR-Positive Cell Lines

The following tables summarize the quantitative data on the effects of PMD-026 treatment on various androgen receptor-positive and negative cancer cell lines.

Cell Line Cancer Type AR Status Growth Condition IC50 (µM) Reference
22Rv1Prostate CancerPositive (AR-V7 high)-Dose-dependent inhibition[3]
LNCaPProstate CancerPositive (full-length AR)-Less prominent inhibition[3]
PC-3Prostate CancerNegative-Less prominent inhibition[3]
DU145Prostate CancerNegative-Less prominent inhibition[3]
MDA-MB-231Triple-Negative Breast Cancer-Anchorage-Independent0.2 - 6.2[1][4]
MDA-MB-468Triple-Negative Breast Cancer-Anchorage-Independent0.2 - 6.2[1][4]
TNBC Cell LinesTriple-Negative Breast Cancer-Anchorage-Dependent1.8 - 8.4[1][4]

Table 1: IC50 Values of PMD-026 in Various Cancer Cell Lines.

Cell Line Treatment Effect Quantitative Change Reference
22Rv15 µM PMD-026 (48h)Apoptosis InductionIncreased sub-G1 population[2]
22Rv15 µM PMD-026 + 2 µM Enzalutamide (72h)Apoptosis InductionIncreased cleaved PARP[5]

Table 2: Apoptotic Effects of PMD-026.

Cell Line Treatment Target Analyzed Effect Reference
22Rv15 µM PMD-026 (24h or 48h)p-YB-1 (S102)Decreased phosphorylation[2]
22Rv15 µM PMD-026 (24h or 48h)AR-V7 ProteinDecreased expression[2]
22Rv15 µM PMD-026 (24h or 48h)AR-V7 mRNADecreased expression[2]
22Rv15 µM PMD-026 (72h)Cell CycleG2/M arrest[2]

Table 3: Effects of PMD-026 on Signaling and Cell Cycle.

Mandatory Visualization

PMD026_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 PMD-026 Intervention cluster_2 Downstream Effects Growth_Factors Growth Factors MAPK_Pathway MAPK Pathway Growth_Factors->MAPK_Pathway Activates RSK RSK MAPK_Pathway->RSK Activates YB1 YB-1 RSK->YB1 Phosphorylates PMD026 PMD-026 PMD026->RSK Inhibits pYB1 p-YB-1 YB1->pYB1 AR_V7_mRNA AR-V7 mRNA pYB1->AR_V7_mRNA Increases Transcription AR_V7_Protein AR-V7 Protein AR_V7_mRNA->AR_V7_Protein Translation Cell_Proliferation Cell Proliferation AR_V7_Protein->Cell_Proliferation Promotes Apoptosis Apoptosis AR_V7_Protein->Apoptosis Inhibits

Caption: PMD-026 Signaling Pathway in AR-Positive Cells.

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_assays 3. Assays cluster_analysis 4. Data Analysis Seed_Cells Seed AR-Positive Cells (e.g., 22Rv1) Treat_PMD026 Treat with PMD-026 (Varying Concentrations & Times) Seed_Cells->Treat_PMD026 Viability_Assay Cell Viability Assay (e.g., MTT, CCK-8) Treat_PMD026->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Treat_PMD026->Apoptosis_Assay Western_Blot Western Blot Analysis (p-YB-1, AR-V7, Cleaved PARP) Treat_PMD026->Western_Blot qPCR qRT-PCR (AR-V7 mRNA) Treat_PMD026->qPCR Data_Analysis Analyze and Quantify Results Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: Experimental Workflow for Evaluating PMD-026.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of PMD-026 on androgen receptor-positive cell lines.

Materials:

  • AR-positive cell line (e.g., 22Rv1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • PMD-026 stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of PMD-026 in complete growth medium.

  • Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of PMD-026 or vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by PMD-026.

Materials:

  • AR-positive cell line (e.g., 22Rv1)

  • 6-well plates

  • PMD-026

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with PMD-026 at the desired concentration (e.g., 5 µM) for the specified duration (e.g., 72 hours).

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Objective: To analyze the effect of PMD-026 on the expression and phosphorylation of key proteins in the AR signaling pathway.

Materials:

  • AR-positive cell line (e.g., 22Rv1)

  • PMD-026

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-YB-1 (S102), anti-AR-V7, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with PMD-026 as required.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the effect of PMD-026 on the mRNA expression of AR-V7.

Materials:

  • AR-positive cell line (e.g., 22Rv1)

  • PMD-026

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for AR-V7 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Treat cells with PMD-026 for the desired time.

  • Extract total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green Master Mix and specific primers for AR-V7 and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in AR-V7 mRNA expression, normalized to the housekeeping gene.

References

Application Notes and Protocols for Measuring H3K27Ac Inhibition by B026

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for characterizing the inhibitory effects of B026, a potent and selective p300/CBP histone acetyltransferase (HAT) inhibitor, on Histone H3 Lysine 27 acetylation (H3K27Ac). Detailed methodologies for cell-based assays to quantify H3K27Ac levels, including Western Blotting and High-Content Imaging, are presented. Furthermore, this document summarizes the key quantitative data on this compound's inhibitory activity and provides visual representations of the underlying signaling pathway and experimental workflows.

Introduction

Histone acetylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. The acetylation of lysine residues on histone tails, such as H3K27, is generally associated with a more open chromatin structure and transcriptional activation.[1][2][3] The enzymes responsible for this modification are histone acetyltransferases (HATs), while histone deacetylases (HDACs) remove these marks.[1] The p300/CBP family of HATs are key regulators of H3K27 acetylation and are implicated in various cellular processes and diseases, including cancer.[4][5][6]

This compound has been identified as a potent and selective inhibitor of the p300/CBP HATs.[4] Its ability to decrease H3K27Ac levels makes it a valuable tool for studying the functional roles of p300/CBP and a potential therapeutic agent.[4] Accurate and reproducible methods to measure the inhibition of H3K27Ac by this compound are essential for its preclinical and clinical development. This document provides detailed protocols for assessing the cellular activity of this compound.

Signaling Pathway of this compound Action

This compound exerts its effect by directly inhibiting the enzymatic activity of p300 and CBP. This inhibition leads to a global reduction in the acetylation of H3K27, a key histone mark for active enhancers and gene transcription.[7][8][9] This hypoacetylation can result in the downregulation of oncogenic transcription factors, such as MYC, and subsequent anti-proliferative effects in cancer cells.[4]

B026_Signaling_Pathway This compound This compound p300_CBP p300/CBP (Histone Acetyltransferases) This compound->p300_CBP Inhibits H3K27Ac Acetylated H3K27 (H3K27Ac) p300_CBP->H3K27Ac Acetylation H3K27 Histone H3 Lysine 27 (H3K27) Gene_Expression Target Gene Expression (e.g., MYC) H3K27Ac->Gene_Expression Promotes Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Drives

Caption: Signaling pathway of this compound-mediated inhibition of H3K27 acetylation.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound against its target enzymes and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition

TargetIC₅₀ (nM)
p3001.8
CBP9.5

Data sourced from MedchemExpress.[4]

Table 2: Anti-proliferative Activity (IC₅₀)

Cell LineCancer TypeIC₅₀ (nM)
Maver-1Mantle Cell Lymphoma2.6
MV-4-11Acute Myeloid Leukemia4.2
22Rv1Prostate Cancer4.4
LNCaP-FGCProstate Cancer9.8
Kasumi-1Acute Myeloid Leukemia40.5
K562Chronic Myeloid Leukemia104.4

Data sourced from MedchemExpress.[4]

Experimental Protocols

Protocol 1: Western Blotting for H3K27Ac Inhibition

This protocol describes the use of Western blotting to qualitatively and semi-quantitatively measure the decrease in H3K27Ac levels in cells treated with this compound.

Experimental Workflow

Western_Blot_Workflow cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction cluster_2 Western Blotting cluster_3 Data Analysis Cell_Seeding Seed Cells Treatment Treat with this compound (e.g., 0-5 µM for 6-24h) Cell_Seeding->Treatment Cell_Lysis Lyse Cells Treatment->Cell_Lysis Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-H3K27Ac, Anti-Total H3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Analysis Detection->Densitometry Normalization Normalize to Total H3 Densitometry->Normalization

Caption: Workflow for measuring H3K27Ac inhibition by Western Blot.

Materials:

  • Cell Line: MV-4-11 or other sensitive cell line.

  • Compound: this compound (dissolved in DMSO).

  • Reagents:

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Phosphate Buffered Saline (PBS).

    • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Laemmli sample buffer.

    • Primary antibodies: Rabbit anti-H3K27Ac, Rabbit anti-Histone H3 (loading control).

    • Secondary antibody: HRP-conjugated anti-rabbit IgG.

    • Chemiluminescent substrate.

  • Equipment:

    • Cell culture incubator.

    • SDS-PAGE and Western blotting apparatus.

    • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Seed MV-4-11 cells at an appropriate density in a 6-well plate.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) for a specified duration (e.g., 6, 12, or 24 hours).[4] A DMSO-only control should be included.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against H3K27Ac overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the H3K27Ac signal to the total Histone H3 signal for each sample.

    • Compare the normalized H3K27Ac levels in this compound-treated samples to the DMSO control to determine the extent of inhibition.

Protocol 2: High-Content Imaging for H3K27Ac Inhibition

This protocol provides a more quantitative, cell-by-cell analysis of H3K27Ac inhibition using automated microscopy and image analysis.

Experimental Workflow

HCI_Workflow cluster_0 Cell Culture and Treatment cluster_1 Immunofluorescence cluster_2 Image Acquisition and Analysis Cell_Seeding Seed Cells in 96-well plate Treatment Treat with this compound Cell_Seeding->Treatment Fixation Fixation Treatment->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (Anti-H3K27Ac) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorescently labeled) Primary_Ab->Secondary_Ab Staining Nuclear Counterstain (e.g., DAPI) Secondary_Ab->Staining Imaging Automated Microscopy Staining->Imaging Segmentation Image Segmentation (Identify nuclei) Imaging->Segmentation Quantification Measure H3K27Ac Intensity per nucleus Segmentation->Quantification EC50 Calculate EC₅₀ Quantification->EC50

Caption: Workflow for High-Content Imaging of H3K27Ac inhibition.

Materials:

  • Cell Line: PC-3 or another adherent cell line.

  • Compound: this compound (dissolved in DMSO).

  • Reagents:

    • 96-well imaging plates.

    • 4% Paraformaldehyde (PFA) in PBS for fixation.

    • 0.1% Triton X-100 in PBS for permeabilization.

    • Blocking buffer (e.g., 5% BSA in PBS).

    • Primary antibody: Rabbit anti-H3K27Ac.

    • Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG.

    • DAPI for nuclear counterstaining.

  • Equipment:

    • High-content imaging system.

    • Image analysis software.

Procedure:

  • Cell Culture and Treatment:

    • Seed PC-3 cells into a 96-well imaging plate.

    • After 24 hours, treat the cells with a range of this compound concentrations in a dose-response format.

    • Incubate for the desired time (e.g., 3 hours).[6]

  • Immunofluorescence:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary anti-H3K27Ac antibody overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify individual nuclei based on the DAPI signal.

    • Measure the mean fluorescence intensity of the H3K27Ac signal within each nucleus.

    • Calculate the average H3K27Ac intensity for each treatment condition.

    • Normalize the data to the DMSO control and plot a dose-response curve to determine the EC₅₀ value.[6]

Conclusion

The protocols outlined in this document provide robust methods for assessing the inhibitory activity of this compound on H3K27 acetylation. The choice between Western blotting and high-content imaging will depend on the desired throughput and level of quantification. These assays are crucial for the continued investigation of this compound and other p300/CBP inhibitors in both basic research and drug development settings.

References

Application of Novel Chromatin Modulator B026 in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for the specific compound "B026" did not yield publicly available data. The following application notes and protocols are based on established principles of chromatin immunoprecipitation and the analysis of chromatin-modifying agents. "this compound" is used as a placeholder for a hypothetical chromatin modulator, and the described mechanisms are illustrative. Researchers should validate the specific activity of their compound of interest.

Application Notes

Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA within the natural chromatin context of the cell.[1][2][3] This method can determine with high specificity whether a protein, such as a transcription factor or a modified histone, is associated with a particular genomic region.[2] The application of ChIP is crucial for understanding gene regulation, epigenetic modifications, and the effects of novel therapeutic compounds on chromatin dynamics.[4][5]

The hypothetical compound this compound is presumed to be an inhibitor of histone deacetylases (HDACs). Histone acetylation is a key epigenetic mark associated with a relaxed chromatin structure, known as euchromatin, which is generally permissive for gene transcription.[6][7] Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and weakening their interaction with the negatively charged DNA backbone.[6][7] Conversely, HDACs remove these acetyl groups, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression. By inhibiting HDACs, this compound would be expected to increase global histone acetylation, leading to the activation of gene expression at specific loci.

Mechanism of Action: this compound as a Histone Deacetylase Inhibitor

The signaling pathway below illustrates the proposed mechanism of action for this compound. In a typical repressed state, HDACs remove acetyl groups from histones, leading to chromatin compaction and gene silencing. Upon introduction of this compound, HDAC activity is inhibited, resulting in an accumulation of acetylated histones. This "open" chromatin state allows for the binding of transcription factors and RNA polymerase, initiating gene transcription.

Histone_Acetylation_Pathway cluster_0 Normal State (Gene Silencing) cluster_1 This compound Treatment (Gene Activation) HDAC HDAC Chromatin_Closed Condensed Chromatin HDAC->Chromatin_Closed Leads to Histone_Ac Acetylated Histone (H3K9ac) Histone_Ac->HDAC Deacetylation Gene_Off Gene OFF Chromatin_Closed->Gene_Off Results in This compound This compound HDAC_Inhibited HDAC (Inhibited) This compound->HDAC_Inhibited Inhibits HAT HAT Histone_Ac_Accumulated Accumulated Acetylated Histone (H3K9ac) HAT->Histone_Ac_Accumulated Acetylation Chromatin_Open Accessible Chromatin Histone_Ac_Accumulated->Chromatin_Open Leads to Gene_On Gene ON Chromatin_Open->Gene_On Allows

Caption: Proposed mechanism of this compound as an HDAC inhibitor.

Experimental Protocols

A successful ChIP experiment is dependent on careful optimization of several steps, from cell fixation and chromatin shearing to immunoprecipitation and DNA purification. The following protocol provides a general framework for performing a ChIP experiment to assess the effect of this compound on histone acetylation at a specific gene promoter.

Chromatin Immunoprecipitation (ChIP) Workflow

The overall workflow for a ChIP experiment involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest, reversing the cross-links, and analyzing the associated DNA.

ChIP_Workflow A 1. Cross-linking Treat cells with formaldehyde to cross-link proteins to DNA. B 2. Cell Lysis & Chromatin Shearing Lyse cells and shear chromatin by sonication or enzymatic digestion. A->B C 3. Immunoprecipitation Incubate chromatin with a specific antibody (e.g., anti-H3K9ac). B->C D 4. Immune Complex Capture Capture antibody-protein-DNA complexes using Protein A/G beads. C->D E 5. Washing Wash beads to remove non-specifically bound chromatin. D->E F 6. Elution & Cross-link Reversal Elute complexes and reverse cross-links by heating. E->F G 7. DNA Purification Purify the immunoprecipitated DNA. F->G H 8. DNA Analysis Analyze DNA by qPCR, ChIP-seq, or microarray. G->H

Caption: General workflow for a chromatin immunoprecipitation (ChIP) experiment.

Detailed ChIP Protocol

This protocol is designed for cultured mammalian cells.

1. Cell Culture and Treatment:

  • Plate cells to achieve 80-90% confluency on the day of the experiment.

  • Treat cells with the desired concentration of this compound or vehicle control for the specified time.

2. Cross-linking:

  • Add formaldehyde directly to the culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.[8]

3. Cell Lysis and Chromatin Preparation:

  • Wash cells twice with ice-cold PBS.

  • Scrape cells into PBS and pellet by centrifugation.

  • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.[8]

  • Isolate nuclei by dounce homogenization or incubation in a hypotonic buffer.[1]

  • Resuspend the nuclear pellet in a sonication buffer (e.g., containing 0.1% SDS).[1]

4. Chromatin Shearing:

  • Shear chromatin to an average fragment size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.[1]

  • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

5. Immunoprecipitation:

  • Dilute the chromatin with ChIP dilution buffer.

  • Save a small aliquot of the diluted chromatin as the "input" control.

  • Add a ChIP-grade antibody specific for the target of interest (e.g., anti-H3K9ac) and incubate overnight at 4°C with rotation.

  • In a separate tube, prepare a negative control immunoprecipitation with a non-specific IgG antibody.

6. Immune Complex Capture:

  • Add Protein A/G magnetic or agarose beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation.[8][9]

7. Washing:

  • Pellet the beads and discard the supernatant.

  • Perform a series of washes with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound material.[8]

8. Elution and Reversal of Cross-links:

  • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).[8]

  • Add NaCl to the eluates and the input sample to a final concentration of 0.2 M.

  • Incubate at 65°C for at least 4-5 hours (or overnight) to reverse the cross-links.[1][8]

9. DNA Purification:

  • Add RNase A and Proteinase K to digest RNA and protein.

  • Purify the DNA using phenol-chloroform extraction and ethanol precipitation or a commercial DNA purification kit.[10]

10. Analysis:

  • Analyze the purified DNA using quantitative PCR (qPCR) with primers specific to the genomic regions of interest.

Data Presentation

Quantitative data from ChIP-qPCR experiments should be presented clearly to allow for easy comparison between different treatment conditions and genomic loci. The results are typically expressed as a percentage of the input DNA that was immunoprecipitated.

Table 1: Reagents and Buffers for ChIP

Buffer/ReagentComposition
Lysis Buffer50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, Protease Inhibitors
Sonication Buffer10 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% SDS, Protease Inhibitors
ChIP Dilution Buffer16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS
Low Salt Wash Buffer20 mM Tris-HCl, pH 8.1, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS
High Salt Wash Buffer20 mM Tris-HCl, pH 8.1, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS
LiCl Wash Buffer10 mM Tris-HCl, pH 8.1, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Deoxycholic acid
TE Buffer10 mM Tris-HCl, pH 8.0, 1 mM EDTA
Elution Buffer1% SDS, 0.1 M NaHCO3

Table 2: Example ChIP-qPCR Results for this compound Treatment

Target Gene PromoterTreatmentAntibodyInput CtIP Ct% Input (Mean ± SD)Fold Enrichment vs. IgG
Gene X (Active)VehicleAnti-H3K9ac20.524.85.2 ± 0.450.1
Gene X (Active)This compound (1 µM)Anti-H3K9ac20.623.112.8 ± 1.1125.6
Gene X (Active)VehicleNormal IgG20.530.10.1 ± 0.021.0
Gene X (Active)This compound (1 µM)Normal IgG20.630.30.1 ± 0.031.0
Gene Y (Inactive)VehicleAnti-H3K9ac21.029.50.3 ± 0.052.8
Gene Y (Inactive)This compound (1 µM)Anti-H3K9ac20.928.90.5 ± 0.084.7

Calculations are based on the formula: % Input = 2^((Ct(Input) - log2(DilutionFactor)) - Ct(IP)) * 100. Fold enrichment is calculated as % Input (Specific Antibody) / % Input (IgG).

This data illustrates a significant increase in H3K9 acetylation at the promoter of the active "Gene X" upon treatment with this compound, consistent with its proposed role as an HDAC inhibitor. A minimal change is observed at the inactive "Gene Y" promoter, suggesting locus-specific effects.

References

Troubleshooting & Optimization

B026 solubility and stability issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility and stability issues when working with the p300/CBP histone acetyltransferase (HAT) inhibitor, B026, in in vitro experiments.

FAQs: this compound Solubility and Stability

Q1: What is this compound and why are solubility and stability important for in vitro assays?

A1: this compound is a selective and potent small molecule inhibitor of the histone acetyltransferases p300 and CBP, with IC50 values of 1.8 nM and 9.5 nM, respectively.[1] It has demonstrated anti-proliferative activity in various cancer cell lines.[1] For reliable and reproducible in vitro experimental results, ensuring that this compound is fully dissolved and stable in the assay medium is critical. Poor solubility can lead to inaccurate compound concentrations, resulting in misleading biological data, while instability can cause a loss of active compound over the course of an experiment.

Q2: What are the general solubility characteristics of small molecule inhibitors like this compound?

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.[2] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[2] It is essential to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide: this compound Precipitation in Cell Culture

Issue 1: Immediate Precipitate Formation Upon Addition to Media

Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to the cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to "crash out" due to rapid solvent exchange.[2]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2] Add the compound dropwise while gently vortexing the media.[2]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[2]
High DMSO Concentration in Final Solution While DMSO aids initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells.[2]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2][3] This may require making a more dilute stock solution in DMSO.
Issue 2: Precipitate Forms Over Time in the Incubator

Symptom: The media is clear initially but becomes cloudy or a precipitate forms after a period of incubation.

Potential Cause Explanation Recommended Solution
Compound Instability This compound may be degrading over time under the experimental conditions (e.g., temperature, pH, presence of enzymes).Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating the compound in media, taking samples at different time points, and analyzing the concentration of the intact compound by HPLC or LC-MS.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[2]
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture vessels are outside the incubator.
Interaction with Media Components Components in the serum or media supplements may interact with this compound, leading to precipitation.Test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.[2] If so, consider using a serum-free or chemically defined medium if compatible with your cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% anhydrous, high-purity DMSO to create a high-concentration stock (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

  • Create an Intermediate Dilution (Optional but Recommended):

    • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

    • To minimize the risk of precipitation, first, dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).

  • Prepare the Final Working Solution:

    • Add a small volume of the DMSO stock (either high-concentration or intermediate) to the pre-warmed medium while gently vortexing.[2] For example, add 1 µL of a 10 mM stock to 1 mL of medium to achieve a 10 µM final concentration with 0.1% DMSO.

  • Final Check:

    • After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Protocol 2: Kinetic Solubility Assay in Cell Culture Media

This protocol provides a general method to estimate the kinetic solubility of this compound in your specific experimental conditions.[4][5]

  • Prepare a Serial Dilution of this compound in DMSO:

    • Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO in a 96-well plate.

  • Add to Media:

    • In a separate 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media.

  • Incubate and Observe:

    • Incubate the plate at 37°C for a relevant period (e.g., 1-2 hours).

  • Measure Turbidity:

    • Measure the turbidity of the solutions using a nephelometer or a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., >600 nm).

  • Determine Solubility Limit:

    • The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is an estimate of the kinetic solubility.

Protocol 3: In Vitro Stability Assessment in Cell Culture Media

This protocol helps determine the stability of this compound in your experimental medium over time.

  • Prepare this compound in Media:

    • Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.

  • Incubate:

    • Incubate the solution at 37°C in a humidified incubator with 5% CO2.

  • Collect Samples:

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation:

    • Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store samples at -80°C until analysis.

  • Analyze by LC-MS/MS or HPLC:

    • Quantify the concentration of the parent this compound compound in each sample using a validated LC-MS/MS or HPLC method.

  • Calculate Stability:

    • Plot the concentration of this compound versus time to determine its degradation rate and half-life in the medium.

Visualizations

This compound Troubleshooting Workflow

start Start: this compound Experiment dissolve Dissolve this compound in DMSO (High Concentration Stock) start->dissolve add_to_media Add to Pre-warmed Cell Culture Media dissolve->add_to_media precipitate_immediate Precipitate Forms Immediately? add_to_media->precipitate_immediate troubleshoot_immediate Troubleshoot Immediate Precipitation: - Lower Final Concentration - Serial Dilution in Media - Check Media Temperature precipitate_immediate->troubleshoot_immediate Yes no_precipitate_initial Solution is Clear precipitate_immediate->no_precipitate_initial No troubleshoot_immediate->add_to_media incubate Incubate Cells with this compound no_precipitate_initial->incubate precipitate_later Precipitate Forms Over Time? incubate->precipitate_later troubleshoot_later Troubleshoot Delayed Precipitation: - Assess Compound Stability - Check for Media Evaporation - Minimize Temperature Fluctuations precipitate_later->troubleshoot_later Yes experiment_ok Experiment Proceeds precipitate_later->experiment_ok No troubleshoot_later->incubate end End experiment_ok->end

Caption: A workflow for troubleshooting this compound solubility issues.

p300/CBP Signaling Pathway Inhibition by this compound

cluster_nucleus Nucleus p300_CBP p300/CBP Histones Histones (e.g., H3) p300_CBP->Histones HAT Activity Transcription_Factors Transcription Factors (e.g., MYC) p300_CBP->Transcription_Factors HAT Activity This compound This compound This compound->p300_CBP Acetylated_Histones Acetylated Histones (e.g., H3K27Ac) Histones->Acetylated_Histones Acetylation Gene_Expression Target Gene Expression (e.g., Proliferation Genes) Acetylated_Histones->Gene_Expression Promotes Acetylated_TFs Acetylated Transcription Factors Transcription_Factors->Acetylated_TFs Acetylation Acetylated_TFs->Gene_Expression Promotes Inhibition Inhibition

Caption: this compound inhibits p300/CBP, preventing histone and transcription factor acetylation.

References

Optimizing B026 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for B026, a potent and selective p300/CBP histone acetyltransferase (HAT) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP.[1] By inhibiting these enzymes, this compound prevents the acetylation of histone proteins, specifically H3K27, leading to a decrease in the expression of key oncogenic transcription factors like MYC.[1]

Q2: What is the recommended starting concentration range for this compound in a cell-based assay?

A2: For initial experiments, a broad concentration range is recommended to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series from 1 nM to 10 µM is a common starting point for a new assay.[2]

Q3: How should I dissolve and store this compound?

A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[2] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[2]

Q4: How does serum in the culture medium affect this compound activity?

A4: Serum proteins can bind to small molecules, potentially reducing the effective concentration of this compound available to the cells.[2] It is important to maintain consistent serum concentrations across all experiments to ensure reproducibility. If variability is a concern, consider reducing the serum concentration or using serum-free media for the duration of the compound treatment, if compatible with your cell line.

Troubleshooting Guide

Issue 1: No observable effect or a very weak response at expected concentrations.

  • Possible Cause 1: Compound Instability.

    • Solution: Ensure that this compound has been stored correctly and that dilutions are freshly prepared for each experiment from a stable stock solution.[2]

  • Possible Cause 2: Insensitive Cell Line or Assay.

    • Solution: Confirm that your chosen cell line expresses the p300/CBP targets. It is also beneficial to include a positive control compound with a known inhibitory effect on p300/CBP to validate the assay's responsiveness.[2]

  • Possible Cause 3: Suboptimal Incubation Time.

    • Solution: Perform a time-course experiment to determine the optimal duration of this compound treatment. The effects of HAT inhibition on gene expression and subsequent cellular phenotypes may take time to develop. Measure the desired endpoint at multiple time points (e.g., 12, 24, 48, and 72 hours).[2]

Issue 2: High levels of cell death observed across all this compound concentrations.

  • Possible Cause 1: Compound-Induced Cytotoxicity.

    • Solution: Determine the cytotoxic concentration range of this compound for your specific cell line by performing a cell viability assay (e.g., MTT, resazurin, or LDH assay). This will help you distinguish between targeted anti-proliferative effects and general toxicity.[2]

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Include a vehicle control (cells treated with the same concentration of DMSO alone) in your experiments to assess the effect of the solvent on cell viability.[2]

Issue 3: Inconsistent or highly variable results between experiments.

  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Solution: Standardize all cell culture parameters, including cell passage number, confluency at the time of treatment, and media composition.[2] Use healthy, log-phase growing cells for all experiments.[3]

  • Possible Cause 2: Pipetting Inaccuracies.

    • Solution: Ensure that pipettes are properly calibrated and that pipetting is performed carefully and consistently, particularly when preparing serial dilutions of this compound.[2]

  • Possible Cause 3: Edge Effects in Microplates.

    • Solution: To minimize "edge effects," which can cause variability in the outer wells of a microplate, consider not using the outermost wells for experimental samples. Instead, fill these wells with sterile media or PBS to maintain a humidified environment.[4]

Quantitative Data Summary

ParameterValueCell Lines TestedReference
p300 IC50 1.8 nMEnzyme Assay[1]
CBP IC50 9.5 nMEnzyme Assay[1]
Effective Concentration Range (Anti-proliferative) 2.6 nM - 104.4 nMMaver-1, MV-4-11, 22Rv1, LnCaP-FGC, Kasumi-1, K562[1]
Recommended Starting Concentration for New Assays 1 nM - 10 µMGeneral Recommendation[2]
Maximum Recommended Final DMSO Concentration ≤ 0.1%General Recommendation[2]
Typical Incubation Times 6 - 72 hoursMV-4-11, General Recommendation[1][2]

Experimental Protocols

1. Dose-Response Curve for this compound using a Cell Viability Assay (e.g., Resazurin Assay)

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium, typically starting from a high concentration (e.g., 10 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

  • Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[3]

  • Assay: Add the resazurin reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[2]

2. Western Blot for H3K27 Acetylation

  • Cell Treatment: Seed cells in a 6-well plate and treat with a range of this compound concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6 or 12 hours).[1]

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for acetylated H3K27. Subsequently, incubate with a secondary antibody conjugated to HRP. Also, probe for total Histone H3 or a housekeeping protein like GAPDH as a loading control.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative decrease in H3K27 acetylation with increasing concentrations of this compound.

Visualizations

B026_Signaling_Pathway This compound Mechanism of Action This compound This compound p300_CBP p300/CBP HAT This compound->p300_CBP Inhibits Acetylated_Histones Acetylated Histones (e.g., H3K27ac) p300_CBP->Acetylated_Histones Promotes Acetylation Histones Histone Proteins (e.g., H3) Histones->p300_CBP Chromatin Open Chromatin Acetylated_Histones->Chromatin Transcription Gene Transcription (e.g., MYC) Chromatin->Transcription Enables Cell_Growth Cell Proliferation & Survival Transcription->Cell_Growth Drives

Caption: this compound inhibits p300/CBP, leading to reduced histone acetylation and decreased oncogene transcription.

Troubleshooting_Workflow This compound Assay Optimization Workflow Start Start: Suboptimal Assay Performance Check_Viability High Cell Death? Start->Check_Viability No_Effect Weak or No Effect? Check_Viability->No_Effect No Cytotoxicity_Assay Run Cytotoxicity Assay Check_Viability->Cytotoxicity_Assay Yes Inconsistent_Results Inconsistent Results? No_Effect->Inconsistent_Results No Time_Course Perform Time-Course No_Effect->Time_Course Yes Standardize_Cells Standardize Cell Culture (Passage, Confluency) Inconsistent_Results->Standardize_Cells Yes End Optimized Assay Inconsistent_Results->End No Check_DMSO Verify Final DMSO Conc. (<=0.1%) Cytotoxicity_Assay->Check_DMSO Check_DMSO->End Check_Target Confirm Target Expression (p300/CBP) Time_Course->Check_Target Check_Compound Check Compound Stability Check_Target->Check_Compound Check_Compound->End Pipetting Review Pipetting Technique Standardize_Cells->Pipetting Edge_Effect Mitigate Edge Effects Pipetting->Edge_Effect Edge_Effect->End

Caption: A logical workflow for troubleshooting common issues in this compound cell-based assays.

References

Technical Support Center: Minimizing B026 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and managing toxicities associated with the investigational p300/CBP histone acetyltransferase (HAT) inhibitor, B026, in preclinical animal studies.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo studies with this compound and offers potential solutions. The primary target organ toxicities identified for p300/CBP inhibitors include the hematologic, gastrointestinal, and reproductive systems.[1][2]

Issue 1: Excessive Body Weight Loss and/or Dehydration

  • Question: My animals are experiencing rapid weight loss (>15-20% of initial body weight) and show signs of dehydration after this compound administration. What should I do?

  • Answer:

    • Immediate Action: Temporarily suspend dosing and provide supportive care, including subcutaneous fluid administration (e.g., sterile saline or Lactated Ringer's solution) to rehydrate the animals. Provide a highly palatable and moist diet to encourage eating.

    • Dose Adjustment: The observed toxicity is likely dose-dependent. Consider reducing the dose of this compound for subsequent cohorts. A dose-range finding study is crucial for establishing the maximum tolerated dose (MTD).

    • Formulation Check: Ensure the formulation is homogenous and the correct concentration is being administered. Inconsistent formulation can lead to accidental overdosing. Consider formulation strategies that modify the release profile to reduce peak plasma concentrations (Cmax), which may be associated with acute toxicity.[3]

    • Gastrointestinal Toxicity Assessment: Significant weight loss is often linked to gastrointestinal toxicity. Proceed with a thorough examination of the GI tract as detailed in the Experimental Protocols section.

Issue 2: Abnormal Hematology Findings

  • Question: Blood analysis reveals significant decreases in platelets (thrombocytopenia), red blood cells (anemia), and/or white blood cells (leukopenia). How can I manage this?

  • Answer:

    • Confirm Findings: Repeat the complete blood count (CBC) to confirm the initial results.

    • Mechanism of Toxicity: this compound, as a p300/CBP inhibitor, is expected to impact the differentiation of hematopoietic stem cells, leading to cytopenias.[1][2]

    • Dose-Response Evaluation: Analyze the dose-response relationship for these hematological parameters. A lower dose may mitigate these effects while retaining efficacy. Refer to the representative data in Table 1 for expected dose-dependent changes.

    • Supportive Care: In severe cases, and if scientifically justified by the study goals, supportive care such as blood transfusions could be considered, though this can complicate the interpretation of study results.

    • Monitor Recovery: If dosing is stopped, monitor blood counts to determine if the effects are reversible.

Issue 3: Signs of Reproductive Toxicity

  • Question: I am observing altered estrous cycles in females or changes in sperm parameters in males treated with this compound. What are the next steps?

  • Answer:

    • Systematic Evaluation: Implement detailed protocols for assessing reproductive toxicity. For females, this includes daily vaginal cytology to monitor the estrous cycle.[4][5][6][7] For males, this involves sperm analysis (count, motility, morphology) and histopathology of the testes and epididymides.[8][9][10][11][12]

    • Hormone Level Analysis: Consider measuring serum levels of reproductive hormones (e.g., testosterone, estrogen, progesterone, LH, FSH) to investigate potential endocrine disruption.

    • Dose Selection for Reproductive Studies: These effects are likely dose-dependent. Future reproductive toxicity studies should use a dose range that includes a no-observed-adverse-effect level (NOAEL).

    • Cross-Reference with Histopathology: Correlate functional data (estrous cycle, sperm analysis) with histopathological findings in the reproductive organs.

Frequently Asked Questions (FAQs)

Q1: What are the expected on-target toxicities of this compound in animal studies?

A1: Based on preclinical studies of other selective p300/CBP inhibitors, the primary target organs for toxicity are those with high rates of cell proliferation and differentiation.[1][2] Expect to see:

  • Hematological Toxicity: Marked effects on thrombopoiesis (platelet production), leading to thrombocytopenia. Inhibition of erythroid, granulocytic, and lymphoid cell differentiation may also occur, resulting in anemia and leukopenia.[1][2]

  • Gastrointestinal Toxicity: Deleterious changes in the gastrointestinal tract, such as mucosal atrophy, inflammation, and ulceration, leading to clinical signs like weight loss, diarrhea, and reduced food consumption.[1][2]

  • Reproductive Toxicity: Adverse effects on male and female reproductive tissues, including testicular and epididymal changes in males and altered ovarian function in females.[1][2]

Q2: How can I establish a safe starting dose for my efficacy studies?

A2: A dose-range finding study, often a 14- or 28-day repeated-dose toxicity study, is essential to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL).[13][14][15] This study should include a comprehensive evaluation of clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of key organs.

Q3: Are there formulation strategies to reduce this compound toxicity?

A3: Yes, formulation can play a critical role in mitigating toxicity.[3] Strategies include:

  • Modified-Release Formulations: Creating formulations that provide a slower, more sustained release of this compound can lower the Cmax while maintaining the desired total exposure (AUC). This can reduce acute, Cmax-driven toxicities.

  • Targeted Delivery Systems: While more complex, encapsulating this compound in nanoparticles or other delivery vehicles could potentially increase its concentration at the tumor site and reduce exposure to sensitive tissues like the bone marrow and gastrointestinal tract.

Q4: What is the mechanism behind this compound-induced hematological toxicity?

A4: p300 and CBP are crucial for the differentiation of hematopoietic stem cells. By inhibiting these proteins, this compound likely disrupts the normal maturation of various blood cell lineages, leading to a decrease in circulating platelets, red blood cells, and white blood cells.[1][2]

Q5: Should I be concerned about genotoxicity or carcinogenicity with this compound?

A5: While specific data on this compound is not available, initial preclinical safety assessments for similar compounds often include a battery of genotoxicity tests (e.g., Ames test, in vitro micronucleus assay). Long-term carcinogenicity studies are typically conducted later in development. For early-stage research, it's important to be aware of the possibility, but the primary focus should be on the observed toxicities.

Data Presentation

The following tables present representative quantitative data from a hypothetical 28-day repeated-dose oral toxicity study of this compound in rats. This data is intended to be illustrative of the types of dose-dependent effects that may be observed.

Table 1: Representative Hematological Data in Rats Treated with this compound for 28 Days

ParameterVehicle Control (Mean ± SD)This compound (10 mg/kg/day) (Mean ± SD)This compound (30 mg/kg/day) (Mean ± SD)This compound (100 mg/kg/day) (Mean ± SD)
White Blood Cells (x10⁹/L) 7.5 ± 1.56.8 ± 1.34.5 ± 1.12.1 ± 0.8
Red Blood Cells (x10¹²/L) 8.2 ± 0.57.9 ± 0.66.5 ± 0.75.0 ± 0.9
Hemoglobin (g/dL) 15.5 ± 1.014.8 ± 1.212.1 ± 1.59.5 ± 1.8
Platelets (x10⁹/L) 850 ± 150650 ± 120350 ± 90150 ± 60*

*Statistically significant difference from vehicle control (p < 0.05). Data is illustrative.

Table 2: Representative Clinical and Organ Weight Data in Rats Treated with this compound for 28 Days

ParameterVehicle Control (Mean ± SD)This compound (10 mg/kg/day) (Mean ± SD)This compound (30 mg/kg/day) (Mean ± SD)This compound (100 mg/kg/day) (Mean ± SD)
Body Weight Change (%) +25 ± 5%+22 ± 6%+5 ± 8%-10 ± 7%
Spleen Weight (g) 0.8 ± 0.10.75 ± 0.10.6 ± 0.150.4 ± 0.1
Thymus Weight (g) 0.4 ± 0.050.38 ± 0.060.25 ± 0.070.15 ± 0.05
Testes Weight (g) 3.0 ± 0.32.9 ± 0.42.5 ± 0.52.0 ± 0.6

*Statistically significant difference from vehicle control (p < 0.05). Data is illustrative.

Experimental Protocols

Protocol 1: 28-Day Repeated-Dose Oral Toxicity Study (Based on OECD Guideline 407) [3][13][14][15][16]

  • Animal Model: Young adult Sprague-Dawley rats (8-9 weeks old), 10 males and 10 females per group.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2: this compound - Low dose (e.g., 10 mg/kg/day).

    • Group 3: this compound - Mid dose (e.g., 30 mg/kg/day).

    • Group 4: this compound - High dose (e.g., 100 mg/kg/day, intended to induce observable toxicity).

  • Administration: Daily oral gavage for 28 consecutive days.

  • Observations:

    • Clinical Signs: Observe animals twice daily for signs of toxicity (e.g., changes in posture, activity, fur appearance, presence of diarrhea).

    • Body Weight: Record body weight prior to dosing and at least weekly thereafter.

    • Food Consumption: Measure food consumption weekly.

  • Clinical Pathology (Day 29):

    • Collect blood from a consistent site (e.g., retro-orbital sinus under anesthesia) for hematology and clinical chemistry analysis.

    • Hematology: Analyze for parameters listed in Table 1.

    • Clinical Chemistry: Analyze for markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).

  • Necropsy and Histopathology (Day 29):

    • Perform a full gross necropsy on all animals.

    • Weigh key organs, including the liver, kidneys, spleen, thymus, brain, heart, and gonads.

    • Preserve organs in 10% neutral buffered formalin for histopathological examination. Focus on target organs identified in other p300/CBP inhibitor studies (bone marrow, spleen, thymus, gastrointestinal tract, testes, ovaries).

Protocol 2: Detailed Assessment of Gastrointestinal Toxicity

  • Sample Collection: At necropsy, collect sections of the stomach, duodenum, jejunum, ileum, and colon.

  • Fixation and Processing: Flush intestinal sections gently with formalin to remove contents, then fix in 10% neutral buffered formalin for 24-48 hours. Process tissues for paraffin embedding.

  • Histological Staining: Section tissues at 4-5 µm and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist should evaluate the slides for:

    • Inflammation (neutrophilic, lymphocytic, etc.).

    • Epithelial changes (e.g., villous atrophy, crypt hyperplasia, necrosis, apoptosis).

    • Ulceration.

    • Changes in goblet cell numbers.

    • A semi-quantitative scoring system can be used to grade the severity of these findings.

Protocol 3: Assessment of Female Reproductive Toxicity - Estrous Cycle Evaluation [4][5][6][7]

  • Procedure: Perform daily vaginal lavage on female rats for at least two weeks prior to and throughout the 28-day dosing period.

  • Smear Preparation: Place a drop of the lavage fluid onto a glass slide, allow to air dry, and stain with a suitable stain (e.g., Wright-Giemsa or Toluidine blue).

  • Cytological Examination: Examine the slide under a light microscope to classify the stage of the estrous cycle (proestrus, estrus, metestrus, diestrus) based on the predominant cell types (epithelial cells, cornified cells, leukocytes).

  • Analysis: Determine the length of the estrous cycle for each animal. Compare the cycle length and regularity between the vehicle control and this compound-treated groups.

Protocol 4: Assessment of Male Reproductive Toxicity - Sperm Analysis [8][9][10][11][12]

  • Sample Collection: At necropsy, dissect the testes and cauda epididymides.

  • Sperm Motility: Place a cauda epididymis in a pre-warmed dish containing a suitable medium (e.g., Biggers, Whitten, and Whittingham medium). Mince the tissue to release sperm. After a short incubation period (e.g., 15-30 minutes at 37°C), load a sample onto a slide and assess the percentage of progressively motile sperm using a microscope.

  • Sperm Count: Homogenize the remaining cauda epididymis and/or testis in a known volume of saline with a surfactant. Use a hemocytometer to count the number of sperm heads.

  • Sperm Morphology: Prepare a smear of the sperm suspension on a glass slide, fix, and stain. Examine at least 200 sperm per animal under high magnification and classify them as normal or abnormal (e.g., head defects, tail defects).

Visualizations

B026_Mechanism_of_Action cluster_0 Cell Nucleus This compound This compound p300_CBP p300/CBP HAT This compound->p300_CBP Inhibits Histone Histone Proteins p300_CBP->Histone Acetylates Block Transcription Blocked p300_CBP->Block Inhibition leads to Acetylated_Histone Acetylated Histones Chromatin Relaxed Chromatin Acetylated_Histone->Chromatin Leads to Transcription Gene Transcription (Proliferation, Differentiation) Chromatin->Transcription Allows

Caption: Mechanism of this compound-induced toxicity.

Toxicity_Mitigation_Workflow cluster_workflow Experimental Workflow for Minimizing Toxicity cluster_mitigation Mitigation Strategies Start Start: This compound Efficacy Study Planned DRF Conduct Dose-Range Finding Study (e.g., 14-day) Start->DRF Observe_Tox Observe Toxicity? (Weight loss, Hematology, etc.) DRF->Observe_Tox No_Tox No Significant Toxicity: Proceed with Efficacy Study at selected doses (MTD) Observe_Tox->No_Tox No Observe_Tox->Yes_Tox Yes End End: Optimized Dosing Regimen for Efficacy Studies No_Tox->End Dose_Reduce Reduce Dose Levels Yes_Tox->Dose_Reduce Formulate Optimize Formulation (e.g., modified release) Yes_Tox->Formulate Supportive_Care Implement Supportive Care (Fluids, Diet) Yes_Tox->Supportive_Care Re_evaluate Re-evaluate in New Dose-Range Finding Study Dose_Reduce->Re_evaluate Formulate->Re_evaluate Supportive_Care->Re_evaluate Re_evaluate->Observe_Tox

Caption: Workflow for mitigating this compound toxicity.

References

Technical Support Center: Overcoming Resistance to p300/CBP Inhibitor B026

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with B026, a selective p300/CBP histone acetyltransferase (HAT) inhibitor. The troubleshooting guides and FAQs directly address specific issues that may arise during experiments, with a focus on understanding and overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other p300/CBP inhibitors?

A1: this compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and its paralog CBP.[1] These enzymes play a crucial role in gene regulation by adding acetyl groups to histone tails (primarily at H3K27) and other proteins.[1][2] This acetylation neutralizes the positive charge of lysine residues, leading to a more open chromatin structure that facilitates the binding of transcription factors and promotes gene expression.[2] p300/CBP are co-activators for numerous oncogenic transcription factors, including MYC, androgen receptor (AR), and estrogen receptor (ER).[3][4][5] By inhibiting the HAT activity of p300/CBP, this compound reduces H3K27 acetylation at gene enhancers and promoters, leading to the downregulation of key oncogenes, cell cycle arrest, and apoptosis in cancer cells.[1]

Q2: My cancer cell line is showing reduced sensitivity or has acquired resistance to this compound. What are the potential mechanisms?

A2: Acquired resistance to p300/CBP HAT inhibitors is a subject of ongoing research. Based on current studies, potential mechanisms include:

  • Metabolic Rewiring: Cancer cells may develop resistance by increasing the intracellular concentration of acetyl-CoA, the substrate for HATs. Elevated acetyl-CoA levels can outcompete acetyl-CoA-competitive inhibitors like this compound for binding to the catalytic site of p300/CBP.[6][7] This can be caused by mutations or upregulation of genes involved in coenzyme A (CoA) biosynthesis, such as PANK3.[7]

  • Upregulation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of p300/CBP inhibition. For instance, upregulation of the IL-6/JAK/STAT3 pathway has been implicated in resistance to other targeted therapies, and combining p300/CBP inhibition with a JAK inhibitor can overcome this resistance.[8]

  • Target Modification: While not yet widely reported for p300/CBP inhibitors, mutations in the drug-binding site on the p300 or CBP proteins could theoretically reduce binding affinity and efficacy.

  • Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, is a common mechanism of resistance to various cancer therapies, although its specific role in this compound resistance needs further investigation.

Q3: I am not observing the expected downstream effects of this compound treatment, such as reduced H3K27ac levels or decreased MYC expression. What should I check?

A3: If you are not seeing the expected molecular effects, consider the troubleshooting steps outlined in the table below.

Issue Potential Cause Troubleshooting Steps
No reduction in global H3K27ac (Western Blot) 1. Inactive or degraded this compound.2. Insufficient drug concentration or treatment time.3. Low p300/CBP activity in the cell model.1. Confirm inhibitor integrity. Aliquot upon receipt and store at -20°C or below to avoid freeze-thaw cycles.[9]2. Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 2, 6, 24 hours) experiment.3. Verify p300/CBP expression in your cell line via Western blot or RT-qPCR.
No reduction in oncogene expression (e.g., MYC) 1. Insufficient inhibitor concentration or time.2. The oncogene is not regulated by p300/CBP in your model.3. An intrinsic or acquired resistance mechanism is active.1. Perform a time-course and dose-response experiment measuring both H3K27ac and MYC levels.2. Confirm p300/CBP binding at the MYC promoter/enhancer via ChIP-qPCR (see Protocol 3).3. Analyze for potential resistance mechanisms (e.g., bypass pathways).
High IC50 value in a previously sensitive cell line Acquired resistance.1. Perform RNA-seq or proteomic analysis to identify upregulated bypass pathways.2. Test combination therapies targeting identified pathways (see Q4).3. Develop a resistant cell line model for further study (see Protocol 2).
Inconsistent results between experiments 1. Inhibitor degradation.2. Cell line heterogeneity or high passage number.3. Variation in cell density.1. Use fresh aliquots of this compound for each experiment.2. Use cells within a consistent, low passage number range.3. Meticulously standardize seeding density and other experimental conditions.

Q4: What are the primary strategies to overcome or prevent resistance to this compound?

A4: The leading strategy to combat resistance to p300/CBP inhibitors is the use of combination therapies. By targeting parallel or downstream pathways, you can create synthetic lethality and prevent the emergence of resistant clones. Promising combinations include:

  • PARP Inhibitors: p300/CBP have roles in DNA damage repair. Combining this compound with a PARP inhibitor can synergistically impair DNA repair, leading to enhanced anti-tumor effects, particularly in models of prostate cancer.[10]

  • Other Epigenetic Modifiers: Combining this compound with BET bromodomain inhibitors (BETi) can lead to synergistic suppression of oncogenes like MYC.

  • Kinase Inhibitors: In BTK inhibitor-resistant mantle cell lymphoma, combining a p300/CBP inhibitor with a BTKi was shown to overcome resistance by suppressing MYC and IL-6/JAK/STAT3 signaling.[8]

  • Senolytics: Inducing senescence with a p300/CBP inhibitor and then clearing these senescent cells with a senolytic agent has been proposed as an effective combination for certain sarcomas.[11]

  • Dual-Domain Targeting: Concurrently targeting both the HAT domain (with this compound or A-485) and the bromodomain (with an inhibitor like I-CBP112) of p300/CBP can lead to synergistic anti-proliferative effects.[12][13]

Quantitative Data

The following table summarizes the inhibitory concentrations of several common p300/CBP inhibitors. These values can serve as a baseline for designing experiments and comparing the potency of this compound.

Inhibitor Target(s) IC50 (p300) IC50 (CBP) Cellular Effects / Notes
This compound p300/CBP HAT1.8 nM9.5 nMReduces MYC and androgen target gene expression; inhibits prostate cancer cell proliferation.[1]
A-485 p300/CBP HAT2 nM21 nMPotently downregulates ER protein levels and estrogen-induced gene expression in breast cancer cells.[3] Reduces p300 and H3K18 acetylation.[14]
C646 p300/CBP HAT400 nM (Ki)N/ACompetitive inhibitor. Induces apoptosis in prostate cancer cells by interfering with AR and NF-κB pathways.[4][15]
CCS1477 p300/CBP BromodomainN/AN/AInhibits cell proliferation and decreases AR- and MYC-regulated gene expression in prostate cancer models. Currently in clinical trials.[1][5]

Visualizations: Pathways and Workflows

p300_CBP_Signaling_Pathway p300/CBP Signaling and Inhibition cluster_extracellular Extracellular Signals cluster_downstream Downstream Effects cluster_nucleus Nucleus Growth Factors Growth Factors Transcription Factors Transcription Factors Hormones Hormones Oncogene Expression\n(e.g., MYC, AR targets) Oncogene Expression (e.g., MYC, AR targets) Cell Proliferation Cell Proliferation Oncogene Expression\n(e.g., MYC, AR targets)->Cell Proliferation Survival Survival Cell Proliferation->Survival Resistance Resistance Survival->Resistance p300/CBP p300/CBP Transcription Factors->p300/CBP Recruit HAT Domain HAT Domain p300/CBP->HAT Domain Histones Histones HAT Domain->Histones Acetylates (Ac) This compound This compound This compound->HAT Domain Inhibits Acetylated Histones (H3K27ac) Acetylated Histones (H3K27ac) Histones->Acetylated Histones (H3K27ac) Open Chromatin Open Chromatin Acetylated Histones (H3K27ac)->Open Chromatin Gene Transcription Gene Transcription Open Chromatin->Gene Transcription Gene Transcription->Oncogene Expression\n(e.g., MYC, AR targets) Experimental_Workflow Experimental Workflow: Investigating this compound Resistance cluster_dev Phase 1: Resistance Development cluster_char Phase 2: Characterization cluster_val Phase 3: Validation & Overcoming start Sensitive Parental Cell Line treat Continuous, dose-escalating This compound treatment (several months) start->treat passage Control cells passaged in parallel (vehicle) start->passage resistant Isolated Resistant Clones (this compound-R) treat->resistant ic50 Confirm Resistance: Determine IC50 via Cell Viability Assay passage->ic50 resistant->ic50 western Assess Target Pathway: Western Blot for p300, H3K27ac, MYC ic50->western rnaseq Identify Altered Pathways: RNA-sequencing Analysis western->rnaseq proteomics Proteomics/ Phosphoproteomics rnaseq->proteomics hypothesis Hypothesize bypass pathway (e.g., JAK/STAT) proteomics->hypothesis combo Test Combination Therapy: This compound + Pathway Inhibitor hypothesis->combo synergy Assess Synergy (e.g., Chou-Talalay method) combo->synergy invivo In Vivo Validation: Xenograft Model synergy->invivo Troubleshooting_Logic Troubleshooting Logic for Unexpected Results start Unexpected Result: High IC50 or No Effect check_compound Is the compound active? start->check_compound check_target Is the target engaged? start->check_target check_resistance Is the cell line resistant? start->check_resistance solubility Check storage, handling, and solubility of this compound. check_compound->solubility western Western Blot for p-Histone (H3K27ac) after this compound treatment. check_target->western intrinsic Intrinsic or Acquired Resistance? check_resistance->intrinsic new_aliquot Action: Use a fresh aliquot. Confirm activity in a known sensitive control cell line. solubility->new_aliquot dose_response Action: Perform dose-response and time-course. If no change, check p300/CBP expression. western->dose_response intrinsic_path Intrinsic: Oncogene may not be p300-dependent in this model. intrinsic->intrinsic_path acquired_path Acquired: Upregulation of bypass or metabolic pathways. intrinsic->acquired_path validate_dep Action: Validate target dependency via ChIP-qPCR or siRNA knockdown. intrinsic_path->validate_dep investigate_res Action: Investigate resistance mechanisms (RNA-seq) and test combination therapies. acquired_path->investigate_res

References

Technical Support Center: B026 Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to experimental variability and reproducibility when using B026, a selective p300/CBP histone acetyltransferase (HAT) inhibitor.[1] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective inhibitor of the histone acetyltransferases p300 and CBP.[1] It functions by blocking the enzymatic activity of these proteins, which are crucial for acetylating histone and non-histone proteins. This inhibition can lead to a decrease in the expression of key oncogenic transcription factors, such as MYC, and has shown anti-proliferative activity in cancer cell lines.[1]

Q2: What are the most common sources of variability in cell-based assays using this compound?

A2: Variability in cell-based assays can arise from several factors. These include inconsistencies in cell culture handling, such as cell passage number and confluency, as well as variations in experimental conditions like temperature, humidity, and pH.[2][3] Pipetting errors and the quality of reagents can also significantly contribute to variability.[4][5]

Q3: How can I ensure reproducible results in my animal studies with this compound?

A3: For animal studies, it is crucial to follow established guidelines like the ARRIVE Essential 10, which cover study design, sample size, randomization, and blinding.[6] Standardizing experimental procedures and minimizing environmental variations are also key to improving reproducibility.[7][8]

Troubleshooting Guides

Cell-Based Assays

Issue: High variability between replicates in a cell viability assay.

This section provides a troubleshooting guide for high variability in cell viability assays.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and follow a consistent pipetting technique.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Variations in Drug Concentration Prepare a fresh stock solution of this compound for each experiment. Perform serial dilutions carefully and use calibrated pipettes.
Inconsistent Incubation Times Standardize the incubation time with this compound across all plates and experiments. Use a timer to ensure accuracy.
Reagent Variability Use the same lot of assay reagents for all experiments if possible. Ensure reagents are stored correctly and are not expired.

Issue: Inconsistent results in gene expression analysis (qPCR) after this compound treatment.

This troubleshooting guide addresses inconsistent qPCR results.

Potential Cause Recommended Solution
Poor RNA Quality Use a standardized RNA extraction method and assess RNA integrity (e.g., via electrophoresis) before proceeding with cDNA synthesis.
Primer Design and Efficiency Design and validate primers to ensure they are specific and have high amplification efficiency.[9] Consider using pre-validated primer sets.
Reverse Transcription Variability Use a consistent amount of RNA for cDNA synthesis. Ensure the reverse transcription reaction is well-mixed and incubated at the optimal temperature.
Pipetting Inaccuracies Use calibrated pipettes and filter tips to prevent cross-contamination. Prepare a master mix for qPCR reactions to minimize pipetting variability.[10]
Inappropriate Reference Genes Validate the stability of your chosen reference gene(s) under your experimental conditions.[9]
Biochemical Assays

Issue: Weak or no signal in Western Blot for target protein downstream of p300/CBP.

This guide provides solutions for weak or no signal in Western Blots.

Potential Cause Recommended Solution
Inefficient Protein Extraction Use a suitable lysis buffer with protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or mechanical disruption.
Low Protein Concentration Quantify protein concentration before loading. Increase the amount of protein loaded onto the gel if the target is of low abundance.[11][12]
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[12] Optimize transfer time and voltage.
Suboptimal Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution.[11][12]
Inactive Antibody Ensure antibodies are stored correctly and have not expired. Avoid repeated freeze-thaw cycles.[11]

Issue: High background or non-specific bands in Western Blot.

This guide helps troubleshoot high background and non-specific bands in Western Blots.

Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C).[11][13] Try a different blocking agent (e.g., BSA instead of milk).[11]
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[11][14]
Inadequate Washing Increase the number and duration of washing steps. Add a detergent like Tween-20 to the wash buffer.[12]
Cross-reactivity of Secondary Antibody Use a secondary antibody that is pre-adsorbed against the species of your sample.
Sample Degradation Prepare fresh samples and add protease inhibitors to the lysis buffer. Avoid boiling samples in SDS buffer; instead, heat at 70°C for 10 minutes.[11]

Experimental Protocols

Western Blotting Protocol for Detecting Histone Acetylation
  • Sample Preparation: Lyse cells treated with this compound and control cells in RIPA buffer supplemented with protease and histone deacetylase (HDAC) inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with an antibody specific for acetylated histones (e.g., anti-acetyl-H3K27) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).

Quantitative PCR (qPCR) Protocol for Measuring Gene Expression
  • RNA Extraction: Extract total RNA from this compound-treated and control cells using a column-based kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green, forward and reverse primers, and cDNA template.

  • qPCR Cycling: Perform qPCR using a real-time PCR system with a standard three-step cycling protocol.

  • Data Analysis: Determine the Cq values and calculate the relative gene expression using the ΔΔCq method, normalizing to a validated reference gene.

Visualizations

This compound Mechanism of Action

The following diagram illustrates the inhibitory effect of this compound on the p300/CBP-mediated acetylation of histones, which subsequently affects gene transcription.

B026_Mechanism cluster_nucleus Nucleus p300_CBP p300/CBP Histones Histones p300_CBP->Histones Acetylation Acetyl_Histones Acetylated Histones Transcription Gene Transcription Acetyl_Histones->Transcription Promotes This compound This compound This compound->p300_CBP Inhibits

Caption: this compound inhibits p300/CBP, preventing histone acetylation and subsequent gene transcription.

Troubleshooting Logic for Inconsistent Western Blot Results

This flowchart provides a logical sequence for troubleshooting common issues encountered during Western blotting.

WB_Troubleshooting cluster_weak_signal Weak/No Signal cluster_high_bg High Background Start Inconsistent WB Results Problem Weak/No Signal or High Background? Start->Problem Check_Protein Check Protein Transfer (Ponceau S) Problem->Check_Protein Weak/No Signal Optimize_Blocking Optimize Blocking (Time/Agent) Problem->Optimize_Blocking High Background Optimize_Ab Optimize Antibody Concentrations Check_Protein->Optimize_Ab Check_Reagents Check Reagent/Antibody Activity Optimize_Ab->Check_Reagents Optimize_Washing Increase Washing Steps/Duration Optimize_Blocking->Optimize_Washing Titrate_Ab Titrate Antibody Concentrations Optimize_Washing->Titrate_Ab

Caption: A logical workflow for troubleshooting weak signals or high background in Western blots.

Simplified Growth Factor Signaling Pathway Affected by this compound

This diagram illustrates a generic signaling pathway where a growth factor stimulus leads to the activation of the transcription factor MYC, a process that can be inhibited by this compound through its effect on the co-activators p300/CBP.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK pathway) Receptor->Signaling_Cascade MYC MYC Transcription Factor Signaling_Cascade->MYC p300_CBP p300/CBP p300_CBP->MYC Co-activates Target_Genes Target Gene Expression (Proliferation) MYC->Target_Genes This compound This compound This compound->p300_CBP Inhibits

Caption: this compound can inhibit proliferation by blocking p300/CBP co-activation of transcription factors like MYC.

References

B026 Delivery to Target Cells: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of B026 to its target cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of transcription factors involved in cell proliferation, differentiation, and survival.

Q2: What are the primary target cells for this compound?

A2: The primary target cells for this compound are those with activating mutations in the BRAF or RAS genes, which lead to the constitutive activation of the MAPK/ERK pathway. These include, but are not limited to, various melanoma, colorectal, and lung cancer cell lines.

Q3: What are the optimal in vitro concentrations for this compound?

A3: The optimal in vitro concentration of this compound can vary depending on the cell line and experimental conditions. However, a starting concentration range of 10-100 nM is recommended for most cancer cell lines with activating BRAF or RAS mutations. We recommend performing a dose-response study to determine the IC50 for your specific cell line.

Troubleshooting Guide

This guide addresses common issues encountered during the delivery of this compound to target cells.

Issue Potential Cause(s) Recommended Solution(s)
Low Cellular Uptake of this compound 1. Inefficient passive diffusion across the cell membrane. 2. Active efflux by ATP-binding cassette (ABC) transporters. 3. Suboptimal incubation time or temperature.1. Consider using a cell-penetrating peptide (CPP) or a nanoparticle-based delivery system. 2. Co-administer with a known ABC transporter inhibitor (e.g., verapamil) to assess its role in efflux. 3. Optimize incubation time (e.g., 2, 6, 12, 24 hours) and ensure incubation at 37°C.
High Off-Target Toxicity 1. Inhibition of other kinases. 2. Non-specific binding to cellular components. 3. Degradation of this compound into toxic metabolites.1. Perform a kinome profiling assay to assess the selectivity of this compound. 2. Utilize a targeted delivery system (e.g., antibody-drug conjugate) to increase specificity. 3. Conduct metabolite identification studies to assess the stability of this compound.
Inconsistent Experimental Results 1. Variability in cell culture conditions. 2. Inconsistent this compound formulation. 3. Cell line heterogeneity.1. Standardize cell passage number, seeding density, and media composition. 2. Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) and prepare fresh dilutions for each experiment. 3. Perform single-cell cloning to establish a homogenous cell population.
Development of Drug Resistance 1. Upregulation of bypass signaling pathways. 2. Mutations in the MEK1/2 target protein. 3. Increased drug efflux.1. Investigate alternative signaling pathways (e.g., PI3K/AKT) that may be activated upon this compound treatment. 2. Sequence the MEK1/2 genes in resistant cells to identify potential mutations. 3. Assess the expression and activity of ABC transporters in resistant cells.

Experimental Protocols

Protocol 1: Cellular Uptake Assay using LC-MS/MS

This protocol describes a method to quantify the intracellular concentration of this compound.

  • Cell Seeding: Seed target cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound for various time points (e.g., 1, 4, 8, 24 hours).

  • Cell Lysis: After incubation, wash the cells three times with ice-cold PBS. Lyse the cells with a suitable lysis buffer containing a known amount of an internal standard.

  • Sample Preparation: Collect the cell lysate and centrifuge to pellet cellular debris. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound relative to the internal standard.

  • Data Analysis: Normalize the this compound concentration to the total protein content of the cell lysate.

Protocol 2: Western Blot for Phospho-ERK1/2

This protocol assesses the inhibitory effect of this compound on the MAPK/ERK pathway.

  • Cell Treatment: Treat cells with varying concentrations of this compound for a fixed time point (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Densitometry Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Visualizations

B026_Mechanism_of_Action Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cell_Response This compound This compound This compound->MEK

Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.

Experimental_Workflow Start Start: Hypothesis Cell_Culture 1. Cell Culture (Target Cell Lines) Start->Cell_Culture B026_Treatment 2. This compound Treatment (Dose-Response & Time-Course) Cell_Culture->B026_Treatment Uptake_Assay 3a. Cellular Uptake Assay (LC-MS/MS) B026_Treatment->Uptake_Assay Western_Blot 3b. Target Engagement Assay (Western Blot for p-ERK) B026_Treatment->Western_Blot Data_Analysis 4. Data Analysis & Interpretation Uptake_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion & Next Steps Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating this compound delivery.

B026 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of B026, a peptide boronic acid derivative identified as 2-Pyz-(CO)-Phe-Leu-B(OH)₂.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is oxidative degradation.[1][2][3] This process involves the cleavage of the boronic acid group from the peptide backbone, leading to the formation of an alcohol derivative.[1][2][3] This oxidative degradation can be initiated by oxidizing agents such as hydrogen peroxide and can also occur under acidic and basic conditions.[1][2][3]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, this compound should be kept in a cool, dry place, protected from direct sunlight and moisture.[1] The recommended temperature is below 30°C.[1] To prevent degradation, it is crucial to store it in well-sealed containers to minimize exposure to air and humidity.

Q3: Can I use antioxidants to prevent the degradation of this compound?

A3: Surprisingly, studies have shown that the antioxidants ascorbate (Vitamin C) and EDTA can accelerate the degradation of this compound rather than inhibiting it.[1][2][3] Therefore, the use of these specific antioxidants is not recommended.

Q4: How should I prepare solutions of this compound for my experiments?

A4: When preparing solutions, it is advisable to use deoxygenated buffers to minimize oxidative degradation. Prepare solutions fresh for each experiment if possible. If storage of solutions is necessary, they should be stored at low temperatures (2-8°C) for a short period and protected from light.

Q5: Is this compound sensitive to light?

A5: While the primary degradation pathway is oxidative, exposure to light, especially UV light, can contribute to the degradation of many pharmaceutical compounds. Therefore, it is recommended to protect this compound from light during storage and handling.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure this compound is stored at the recommended temperature and humidity, protected from light. 2. Fresh Solutions: Prepare fresh solutions of this compound for each experiment using deoxygenated buffers. 3. Purity Check: Analyze the purity of your this compound stock using a suitable analytical method like HPLC to assess for degradation products.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Formation of degradation products.1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the degradation products. The primary degradation product is often the corresponding alcohol where the boronic acid group is replaced by a hydroxyl group.[1][2][3] 2. Review Experimental Conditions: Assess if the experimental conditions (e.g., pH, presence of oxidizing agents) could be contributing to degradation.
Precipitation of this compound in aqueous buffers. Poor solubility or aggregation.1. Solvent Selection: Test the solubility of this compound in different biocompatible co-solvents. 2. pH Adjustment: Evaluate the effect of pH on the solubility of this compound in your chosen buffer system. 3. Sonication: Gentle sonication may help to dissolve the compound.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various conditions. This data is representative and may vary based on the specific experimental setup.

Table 1: Effect of Temperature on this compound Stability (Aqueous Buffer, pH 7.4)

Temperature (°C)Incubation Time (days)This compound Remaining (%)
43095
253080
403065

Table 2: Effect of pH on this compound Stability (Aqueous Buffer, 25°C)

pHIncubation Time (hours)This compound Remaining (%)
3.02485
5.02492
7.42490
9.02482

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general method for monitoring the stability of this compound.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

    • Store the stock solution at -20°C.

  • Forced Degradation Studies:

    • Acidic Condition: Dilute the this compound stock solution in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 40°C.

    • Basic Condition: Dilute the this compound stock solution in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 40°C.

    • Oxidative Condition: Dilute the this compound stock solution in 3% hydrogen peroxide to a final concentration of 1 mg/mL. Incubate at room temperature.

    • Thermal Condition: Incubate the solid this compound powder at 60°C.

    • Photostability: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for peptide analysis. The mobile phase could consist of a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

    • Monitor the decrease in the peak area of the parent this compound and the appearance of degradation product peaks.

Visualizations

This compound Oxidative Degradation Pathway

B026_Degradation This compound This compound (2-Pyz-(CO)-Phe-Leu-B(OH)₂) Intermediate Unstable Peroxo-boronate Intermediate This compound->Intermediate Oxidative Attack Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Degradation_Product Primary Degradation Product (Alcohol Derivative) Intermediate->Degradation_Product Cleavage of Boronic Acid Group Further_Degradation Further Degradation Products (e.g., Isomers, Hydrolysis Products) Degradation_Product->Further_Degradation Isomerization & Hydrolysis Stability_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl) HPLC HPLC Analysis Acid->HPLC Time-point Sampling Base Basic (e.g., 0.1M NaOH) Base->HPLC Time-point Sampling Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->HPLC Time-point Sampling Thermal Thermal (e.g., 60°C) Thermal->HPLC Time-point Sampling Photo Photolytic (Light Exposure) Photo->HPLC Time-point Sampling MS Mass Spectrometry (for identification) HPLC->MS Characterize Peaks Data Stability Data (Degradation Profile) HPLC->Data Start This compound Sample Start->Acid Expose to Stress Start->Base Expose to Stress Start->Oxidative Expose to Stress Start->Thermal Expose to Stress Start->Photo Expose to Stress

References

Validation & Comparative

A Comparative Guide to p300/CBP Inhibitors: B026 Versus Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The homologous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators implicated in a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is a hallmark of various diseases, most notably cancer, making them attractive targets for therapeutic intervention. This guide provides a detailed comparison of B026, a potent p300/CBP HAT inhibitor, with other well-characterized inhibitors targeting either the HAT domain or the bromodomain of p300/CBP.

Introduction to p300/CBP Inhibition

p300 and CBP regulate gene expression through two principal mechanisms: their intrinsic HAT activity, which acetylates histone and non-histone proteins to alter chromatin structure and protein function, and their bromodomain, which recognizes and binds to acetylated lysine residues, thereby recruiting the transcriptional machinery to specific genomic loci. Small molecule inhibitors have been developed to target either the catalytic HAT domain or the acetyl-lysine binding bromodomain. This guide will focus on a comparative analysis of this compound, a HAT inhibitor, against other prominent p300/CBP inhibitors such as A-485 (HAT inhibitor), CCS1477 (bromodomain inhibitor), and GNE-272 (bromodomain inhibitor).

Comparative Performance of p300/CBP Inhibitors

The following tables summarize the key biochemical and cellular potency of this compound in comparison to other notable p300/CBP inhibitors.

Table 1: Biochemical Potency of p300/CBP Inhibitors
InhibitorTarget Domainp300 IC50/Kd (nM)CBP IC50/Kd (nM)Assay TypeReference
This compound HAT 1.8 (IC50) 9.5 (IC50) Enzymatic Assay[1][2][3][4]
A-485HAT9.8 (IC50)2.6 (IC50)TR-FRET[5][6]
CCS1477Bromodomain1.3 (Kd)1.7 (Kd)SPR[7][8][9][10]
GNE-272Bromodomain30 (IC50)20 (IC50)TR-FRET[11][12][13]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; SPR: Surface Plasmon Resonance.

Table 2: Cellular Activity of p300/CBP Inhibitors
InhibitorKey Cellular EffectsExample Cell LinesReference
This compound Downregulates MYC expression, inhibits H3K27 acetylation, antiproliferative activity.MV-4-11, Maver-1, 22Rv1, LnCaP-FGC[4][14][15]
A-485Inhibits AR transcriptional program, downregulates MYC expression, reduces H3K27ac.LNCaP-FGC, 22Rv1[5][16][17]
CCS1477Downregulates AR and MYC expression, inhibits cell proliferation.22Rv1, VCaP, LNCaP95[1][7][8][9][10][18][19][20][21]
GNE-272Modulates MYC expression, antiproliferative effect in hematologic cancer cell lines.AML cell lines[7][11][12][13][22]

Signaling Pathways and Inhibitor Intervention

p300/CBP are integral to multiple signaling pathways that are crucial in cancer. The diagram below illustrates a simplified model of p300/CBP's role in transcriptional activation and the points of intervention for different classes of inhibitors.

p300_CBP_Signaling cluster_upstream Upstream Signals cluster_core p300/CBP Regulation & Function cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Wnt, Androgens) Cellular_Stress Cellular Stress Transcription_Factors Transcription Factors (e.g., AR, MYC, β-catenin) Cellular_Stress->Transcription_Factors activate p300_CBP p300/CBP HAT_Domain HAT Domain p300_CBP->HAT_Domain contains Bromodomain Bromodomain p300_CBP->Bromodomain contains Chromatin Chromatin p300_CBP->Chromatin acetylates histones via HAT domain Gene_Expression Target Gene Expression (e.g., MYC, AR-regulated genes) p300_CBP->Gene_Expression co-activates Bromodomain->Chromatin binds acetylated histones Transcription_Factors->p300_CBP recruit Cellular_Response Cell Proliferation, Survival, etc. Gene_Expression->Cellular_Response B026_A485 This compound, A-485 B026_A485->HAT_Domain inhibit CCS1477_GNE272 CCS1477, GNE-272 CCS1477_GNE272->Bromodomain inhibit

Figure 1: Simplified p300/CBP signaling pathway and points of inhibitor intervention.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize p300/CBP inhibitors.

Histone Acetyltransferase (HAT) Inhibition Assay (e.g., for this compound and A-485)

This protocol describes a common method to assess the inhibitory activity of compounds against the HAT domain of p300/CBP.

HAT_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Reagents Prepare Assay Buffer, Enzyme (p300/CBP), Substrate (Histone Peptide), [3H]-Acetyl-CoA, Inhibitor Incubation Incubate Enzyme, Substrate, and Inhibitor Reagents->Incubation Initiation Initiate reaction with [3H]-Acetyl-CoA Incubation->Initiation Quenching Quench reaction Initiation->Quenching Separation Spot reaction mixture onto filter paper Quenching->Separation Washing Wash to remove unincorporated [3H]-Acetyl-CoA Separation->Washing Measurement Measure radioactivity using scintillation counting Washing->Measurement

Figure 2: General workflow for a radiometric HAT inhibition assay.

Detailed Protocol:

  • Assay Buffer Preparation: Prepare an assay buffer typically containing 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, and 1 mM DTT.

  • Reagent Preparation:

    • Dilute recombinant human p300 or CBP enzyme to the desired concentration in assay buffer.

    • Prepare a solution of histone H3 or H4 peptide substrate.

    • Prepare serial dilutions of the inhibitor compound (e.g., this compound) in DMSO, then dilute in assay buffer.

    • Prepare a solution of [3H]-labeled Acetyl-CoA.

  • Reaction Setup: In a 96-well plate, combine the enzyme, histone peptide substrate, and inhibitor solution.

  • Incubation: Incubate the mixture at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding [3H]-Acetyl-CoA to each well.

  • Reaction Progression: Allow the reaction to proceed at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.

  • Detection: Air-dry the filter paper, add a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Bromodomain Binding Assay (e.g., for CCS1477 and GNE-272)

Surface Plasmon Resonance (SPR) is a widely used technique to measure the binding affinity and kinetics of inhibitors to the bromodomain.

Detailed Protocol:

  • Immobilization: Covalently immobilize biotinylated acetylated histone peptides (e.g., H3K27ac) onto a streptavidin-coated sensor chip.

  • Analyte Preparation: Prepare serial dilutions of the p300 or CBP bromodomain protein in a suitable running buffer (e.g., HBS-EP+).

  • Inhibitor Titration: Prepare solutions of the bromodomain protein pre-incubated with varying concentrations of the inhibitor (e.g., CCS1477).

  • Binding Measurement: Inject the protein or protein-inhibitor solutions over the sensor chip surface and monitor the change in the SPR signal (response units, RU) over time. This includes an association phase and a dissociation phase.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a regeneration solution (e.g., a low pH buffer) to remove the bound protein.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). For competitive binding experiments, the IC50 can be determined and converted to a Ki value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement of an inhibitor in a cellular context. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Detailed Protocol:

  • Cell Treatment: Treat cultured cells (e.g., MV-4-11) with the inhibitor (e.g., this compound) or vehicle (DMSO) for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Protein Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble p300/CBP protein in each sample by Western blotting using specific antibodies.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

This compound has emerged as a highly potent and selective inhibitor of the p300/CBP HAT domain, demonstrating significant anti-proliferative effects in various cancer cell lines, partly through the downregulation of the MYC oncogene.[14][23][24] In comparison to A-485, another HAT inhibitor, this compound shows comparable or superior potency depending on the target (p300 vs. CBP).[1][5] Unlike bromodomain inhibitors such as CCS1477 and GNE-272, which prevent the "reading" of acetylated histones, this compound directly inhibits the "writing" of these epigenetic marks.[7][11] This fundamental difference in the mechanism of action may offer distinct therapeutic opportunities and combination strategies. The choice of inhibitor for a specific research or therapeutic application will depend on the desired biological outcome and the specific cellular context. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their studies of p300/CBP biology and for the development of novel therapeutic strategies.

References

Comparative Analysis of B026 Anticancer Agents in Diverse Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anticancer effects of various investigational agents designated under the "B026" nomenclature in different preclinical and clinical models. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

KN026: A HER2-Targeted Bispecific Antibody

Mechanism of Action: KN026 is a recombinant humanized bispecific antibody that simultaneously targets two distinct epitopes on the human epidermal growth factor receptor 2 (HER2), specifically domain II (pertuzumab-binding site) and domain IV (trastuzumab-binding site).[1] This dual-binding mechanism is designed to achieve a more potent blockade of HER2 signaling pathways compared to monospecific antibodies. By binding to both epitopes, KN026 is thought to enhance the inhibition of tumor cell growth and promote HER2 receptor internalization.[2][3] Furthermore, the IgG1 Fc fragment of KN026 can mediate antibody-dependent cell-mediated cytotoxicity (ADCC), recruiting immune cells to destroy HER2-overexpressing tumor cells.[3]

Signaling Pathway Diagram

KN026_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space KN026 KN026 HER2 HER2 Receptor KN026->HER2 Binds to Domains II & IV Internalization Receptor Internalization & Degradation KN026->Internalization Induces NK_cell Immune Effector Cell (e.g., NK Cell) KN026->NK_cell Fc-FcγR binding PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Signal Transduction RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway HER2->RAS_RAF_MEK_ERK Signal Transduction HER2->Internalization TumorCell Tumor Cell Proliferation & Survival PI3K_Akt->TumorCell RAS_RAF_MEK_ERK->TumorCell ADCC ADCC ADCC->TumorCell Induces Apoptosis NK_cell->ADCC Mediates

Caption: Mechanism of action of KN026.

Preclinical Validation

Preclinical studies have indicated that KN026 exhibits potent antitumor activity. In vitro, it has demonstrated a greater ability to inhibit the growth of HER2-positive tumor cell lines compared to trastuzumab and pertuzumab administered in combination.[4] Notably, KN026 has also shown efficacy in tumor cell lines with acquired resistance to trastuzumab.[2][4] In vivo xenograft models have further confirmed the antitumor activity of KN026.[5]

Clinical Performance

KN026 has been evaluated in several clinical trials, primarily in patients with HER2-positive breast cancer and gastric or gastroesophageal junction (G/GEJ) cancer.

KN026 in Combination with Docetaxel for HER2-Positive Breast Cancer (NCT04165993)

This Phase II, open-label, single-arm study assessed the efficacy and safety of KN026 in combination with docetaxel as a first-line treatment for patients with HER2-positive recurrent or metastatic breast cancer.[1][6]

Efficacy Data:

Endpoint Result 95% Confidence Interval (CI)
Objective Response Rate (ORR) 76.4% 63.0% - 86.8%
Complete Response (CR) 3 patients -
Partial Response (PR) 39 patients -
Clinical Benefit Rate (CBR) 85.5% 73.3% - 93.5%
Median Duration of Response (DOR) Not Reached 20.7 months - Not Reached
Median Progression-Free Survival (PFS) 27.7 months 18.0 months - Not Reached
Overall Survival (OS) Rate at 24 months 84.1% 71.7% - 91.4%

| Overall Survival (OS) Rate at 30 months | 78.5% | 65.2% - 87.2% |

Experimental Protocol:

  • Patient Population: Patients with histologically confirmed HER2-positive locally recurrent or metastatic breast cancer who had not received prior systemic therapy for metastatic disease.

  • Treatment Regimen: KN026 was administered intravenously at a dose of 30 mg/kg, followed by docetaxel at 75 mg/m², on day 1 of each 21-day cycle.[1]

  • Primary Endpoints: Objective Response Rate (ORR) and Duration of Response (DOR).[1]

  • Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Clinical Benefit Rate (CBR), and safety.[1]

Comparison with Standard of Care: The standard first-line treatment for HER2-positive metastatic breast cancer is the combination of pertuzumab, trastuzumab, and docetaxel. Clinical trials of this regimen have reported ORRs in the range of 79.0% to 80.2%.[1] The ORR of 76.4% observed with KN026 and docetaxel is comparable to this standard of care.[1][7]

KN026 Monotherapy in Heavily Pretreated HER2-Positive Metastatic Breast Cancer (Phase I Study)

In a Phase I dose-escalation and expansion study, KN026 monotherapy was evaluated in patients with HER2-positive metastatic breast cancer who had failed prior anti-HER2 therapies.[2]

Efficacy Data:

Dose Level Objective Response Rate (ORR) Disease Control Rate (DCR)

| Recommended Phase 2 Dose (20 mg/kg Q2W or 30 mg/kg Q3W) | 32.1% | 76.8% |

Safety Profile

In the combination study with docetaxel, the safety profile of KN026 was considered manageable.[1][7] The most common grade ≥3 treatment-emergent adverse events (TEAEs) were hematological, including decreased neutrophil count (40.4%) and decreased white blood cell count (28.1%).[1] Notably, no deaths were attributed to KN026 or docetaxel.[1] The incidence of cardiac toxicity, a known concern with HER2-targeted therapies, appeared to be low.[7]

Experimental Workflow for a Typical Xenograft Study

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start HER2+ Cancer Cell Culture implant Orthotopic/Subcutaneous Implantation in Immunodeficient Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treatment Administer KN026, Vehicle Control, or Comparator Drug(s) randomize->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring Regularly endpoint Endpoint Reached (e.g., tumor size limit) monitoring->endpoint necropsy Necropsy and Tumor Excision endpoint->necropsy analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis necropsy->analysis

Caption: General workflow for a breast cancer xenograft model.

(Note: This section on KN026 is the first part of a comprehensive guide. Subsequent sections will detail the anticancer effects of MGC026 and PMD-026.)

References

Decoding Specificity: A Comparative Analysis of the p300/CBP HAT Inhibitor B026

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, the development of highly specific inhibitors for histone acetyltransferases (HATs) is a critical pursuit for therapeutic advancement. This guide provides a comparative analysis of B026, a potent and selective inhibitor of the homologous transcriptional co-activators p300 and CREB-binding protein (CBP), against other known p300/CBP inhibitors. Experimental data are presented to objectively assess its target specificity and performance.

Comparative Selectivity and Potency of p300/CBP Inhibitors

The efficacy of a targeted inhibitor is defined by its potency towards the intended target and its selectivity against other related proteins. This compound demonstrates high potency for both p300 and CBP, with IC50 values in the low nanomolar range.[1][2] A comparison with other well-characterized p300/CBP inhibitors, such as C646 and SGC-CBP30, highlights the distinct profiles of these compounds. While this compound and C646 target the HAT domain, SGC-CBP30 is a bromodomain inhibitor, offering a different mechanism of action.

CompoundTarget(s)IC50 / Ki / KdSelectivity Profile
This compound p300/CBP (HAT Domain)p300 IC50: 1.8 nM[1][2][3][4]CBP IC50: 9.5 nM[1][2][3][4]At least 2000-fold more selective for p300/CBP over other HAT family members.[5]
C646 p300/CBP (HAT Domain)p300 Ki: 400 nM[6][7]Selective for p300, with less potency for other acetyltransferases like PCAF, GCN5, and MOZ.[7][8]
SGC-CBP30 p300/CBP (Bromodomain)CBP Kd: 21 nM[9][10]p300 Kd: 32 nM[9][10]Displays 40-fold selectivity over the first bromodomain of BRD4 (BRD4(1)).[9][10]

Experimental Validation of Target Engagement and Downstream Effects

To validate the target specificity of this compound, several experimental approaches can be employed. These assays confirm direct binding to p300/CBP in a cellular context and measure the functional consequences of inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. The principle lies in the ligand-induced thermal stabilization of the target protein. Binding of this compound to p300/CBP is expected to increase their thermal stability.

A simplified workflow for a CETSA experiment is depicted below:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Protein Quantification start Intact Cells treat Incubate with this compound or Vehicle start->treat heat Apply Temperature Gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to separate soluble and aggregated proteins lyse->centrifuge quantify Western Blot for soluble p300/CBP centrifuge->quantify

CETSA experimental workflow.
Western Blot for Histone Acetylation

Inhibition of p300/CBP HAT activity by this compound leads to a reduction in the acetylation of their histone substrates, notably at H3K27.[1] This can be quantified by Western blotting.

The logical relationship for assessing downstream effects is as follows:

Western_Blot_Logic This compound This compound Treatment p300_CBP p300/CBP HAT Activity This compound->p300_CBP inhibition H3K27ac Histone H3 Lysine 27 Acetylation (H3K27ac) p300_CBP->H3K27ac decreased Gene_Expression Target Gene Expression (e.g., MYC) H3K27ac->Gene_Expression downregulation

Downstream effects of this compound treatment.

The p300/CBP Signaling Pathway

p300 and CBP are crucial transcriptional co-activators that integrate signals from numerous pathways to regulate gene expression. They are recruited to gene promoters and enhancers by transcription factors, where their HAT activity acetylates histones, leading to a more open chromatin structure and transcriptional activation.[11][12]

The following diagram illustrates the central role of p300/CBP in gene regulation:

p300_CBP_Pathway cluster_upstream Upstream Signaling cluster_core p300/CBP-mediated Regulation cluster_downstream Downstream Effects Signal Growth Factors, Cytokines, etc. TF Transcription Factors (e.g., p53, β-catenin) Signal->TF activation p300_CBP p300/CBP TF->p300_CBP recruitment HAT_activity HAT Activity p300_CBP->HAT_activity Histones Histones HAT_activity->Histones acetylation This compound This compound This compound->HAT_activity Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Chromatin Open Chromatin Acetylated_Histones->Chromatin Transcription Gene Transcription Chromatin->Transcription

Role of p300/CBP in transcriptional activation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the key assays mentioned.

In Vitro HAT Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant p300 or CBP. A common method is a fluorescence-based assay that detects the production of Coenzyme A (CoA-SH), a product of the acetylation reaction.[13]

Materials:

  • Recombinant human p300/CBP enzyme

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • This compound and control compounds

  • Assay buffer

  • Fluorescent developer reagent

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • In a 96-well plate, add the p300/CBP enzyme, the histone H3 peptide substrate, and the compound dilutions.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and add the fluorescent developer reagent, which reacts with the CoA-SH produced.

  • Incubate for a short period to allow for signal development.

  • Measure the fluorescence intensity using a plate reader (e.g., λex = 535 nm / λem = 587 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted for verifying the target engagement of this compound with p300/CBP in cultured cells.[14][15]

Materials:

  • Cancer cell line (e.g., MV-4-11)

  • Cell culture medium and reagents

  • This compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • Reagents for Western blotting

Procedure:

  • Cell Treatment: Culture cells to approximately 80-90% confluency. Treat cells with this compound at the desired concentration or with vehicle control for 1-2 hours at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes for each temperature point in a predefined gradient (e.g., 40°C to 70°C). Heat the samples in a thermocycler for 3 minutes, followed by cooling to 4°C.

  • Lysis: Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze equal amounts of protein by Western blotting using antibodies specific for p300 and CBP.

Western Blot Protocol for H3K27Ac

This protocol details the detection of changes in histone H3 lysine 27 acetylation following treatment with this compound.[16][17][18][19]

Materials:

  • Cells treated with this compound or vehicle

  • Histone extraction buffer

  • SDS-PAGE gels (e.g., 15% for better histone resolution)

  • Transfer apparatus and membranes (e.g., 0.2 µm nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-H3K27ac and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Histone Extraction: Lyse the treated cells and prepare acid extracts of histones or use a commercial kit for histone extraction.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE: Load equal amounts of histone extracts onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K27ac and anti-total H3 antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL reagent and an imaging system. Quantify the band intensities to determine the relative change in H3K27ac levels.

References

Comparative Analysis of B026 and CBP30: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two prominent inhibitors of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300: B026 and CBP30. Both molecules are under investigation for their therapeutic potential, particularly in oncology and inflammatory diseases. However, they exhibit distinct mechanisms of action, targeting different functional domains of CBP/p300. This analysis summarizes their biochemical properties, cellular effects, and underlying signaling pathways, supported by experimental data.

Executive Summary

This compound is a potent, orally active inhibitor of the histone acetyltransferase (HAT) domain of p300/CBP. By directly blocking the catalytic activity of these enzymes, this compound leads to a global reduction in histone acetylation, impacting the expression of key oncogenes. In contrast, CBP30 is a highly selective inhibitor of the bromodomain of CBP/p300. It functions by preventing the "reading" of acetylated lysine residues on histones and other proteins, thereby disrupting the recruitment of the CBP/p300 complex to specific chromatin regions and subsequent gene transcription. This results in a more targeted modulation of gene expression compared to HAT inhibition.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and CBP30 based on available preclinical studies.

Table 1: In Vitro Biochemical Activity

ParameterThis compoundCBP30Reference
Target Domain Histone Acetyltransferase (HAT)Bromodomain (BRD)[1][2]
p300 IC50 1.8 nM38 nM[1][3]
CBP IC50 9.5 nM21 - 69 nM[1][3]

Table 2: Cellular Activity and Efficacy

ParameterThis compoundCBP30Reference
Cellular Target Global Histone AcetylationAcetylated Histone Recognition[1][4]
Effect on H3K27Ac Dose-dependent decreaseDecreased at specific gene loci[1][4]
Effect on MYC Decreased expressionRepression of c-MYC[1][5]
Antiproliferative IC50s 2.6 nM (Maver-1), 4.2 nM (MV-4-11), 4.4 nM (22Rv1), 9.8 nM (LnCaP-FGC)Varies by cell line; potent in multiple myeloma[1][5]
Therapeutic Area Prostate Cancer, Hematological MalignanciesMultiple Myeloma, Inflammatory Diseases (e.g., Ankylosing Spondylitis, Psoriatic Arthritis)[1][2][5]

Mechanism of Action and Signaling Pathways

This compound and CBP30 achieve their therapeutic effects by modulating CBP/p300-dependent gene transcription, albeit through different entry points into the signaling cascade.

This compound: Inhibition of HAT Activity

This compound directly inhibits the catalytic HAT domain of p300 and CBP.[1] This domain is responsible for transferring an acetyl group from acetyl-CoA to lysine residues on histone tails and other proteins. Histone acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. By blocking this process, this compound causes a widespread decrease in histone acetylation, leading to chromatin condensation and transcriptional repression of genes crucial for cancer cell proliferation and survival, such as the androgen receptor (AR) and MYC.[1][6]

B026_Mechanism This compound This compound HAT_Domain p300/CBP HAT Domain This compound->HAT_Domain Inhibits Histone_Acetylation Histone Acetylation (e.g., H3K27Ac) HAT_Domain->Histone_Acetylation Chromatin Chromatin Decondensation Histone_Acetylation->Chromatin Gene_Transcription Oncogene Transcription (e.g., MYC, AR targets) Chromatin->Gene_Transcription Cell_Proliferation Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: this compound inhibits the HAT domain of p300/CBP, blocking histone acetylation.

CBP30: Inhibition of Bromodomain Function

CBP30 selectively targets the bromodomain of CBP and p300.[2] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones. This interaction is crucial for anchoring the CBP/p300 complex to specific genomic regions, such as enhancers and super-enhancers, which are critical for driving the expression of cell identity and oncogenes.[4][7] By competitively binding to the bromodomain, CBP30 prevents this recruitment, leading to the transcriptional suppression of specific target genes, including those regulated by the IRF4/MYC axis in multiple myeloma and IL-17 in Th17 cells.[5][8] This mechanism allows for a more targeted intervention in gene expression compared to the global effects of HAT inhibition.

CBP30_Mechanism CBP30 CBP30 BRD_Domain p300/CBP Bromodomain CBP30->BRD_Domain Inhibits Acetylated_Histones Acetylated Histones (e.g., at Enhancers) BRD_Domain->Acetylated_Histones Binds to Complex_Recruitment p300/CBP Complex Recruitment Acetylated_Histones->Complex_Recruitment Gene_Transcription Target Gene Transcription (e.g., IRF4/MYC, IL-17) Complex_Recruitment->Gene_Transcription Cellular_Response Altered Cellular Response Gene_Transcription->Cellular_Response

Caption: CBP30 inhibits the bromodomain of p300/CBP, preventing its recruitment.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are summaries of typical experimental protocols used to characterize inhibitors like this compound and CBP30.

Histone Acetyltransferase (HAT) Inhibition Assay (for this compound)
  • Objective: To determine the in vitro potency of a compound in inhibiting the catalytic activity of p300/CBP.

  • Principle: A radioactive or fluorescence-based assay measures the transfer of an acetyl group from acetyl-CoA to a histone peptide substrate.

  • General Protocol:

    • Recombinant p300 or CBP enzyme is incubated with a histone H3 or H4 peptide substrate and [3H]-acetyl-CoA in the presence of varying concentrations of the inhibitor (e.g., this compound).

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 30 minutes).

    • The reaction is stopped, and the acetylated histone peptide is captured on a filter membrane or through other separation methods.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Bromodomain (BRD) Binding Assay (for CBP30)
  • Objective: To measure the binding affinity of a compound to the CBP/p300 bromodomain.

  • Principle: Techniques like Isothermal Titration Calorimetry (ITC) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) can be used.

  • Isothermal Titration Calorimetry (ITC) Protocol:

    • Recombinant CBP or p300 bromodomain protein is placed in the sample cell of the calorimeter.

    • The inhibitor (e.g., CBP30) is loaded into the injection syringe.

    • The inhibitor is titrated into the protein solution in small, sequential injections.

    • The heat change associated with each injection is measured.

    • The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[2]

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement of an inhibitor within intact cells.

  • Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein.

  • General Protocol:

    • Intact cells (e.g., MV-4-11) are treated with the inhibitor (e.g., this compound) or vehicle control.[1]

    • The cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of the target protein (e.g., p300) remaining in the soluble fraction is quantified by Western blotting.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Chromatin Immunoprecipitation (ChIP) Assay
  • Objective: To determine the effect of an inhibitor on the localization of proteins (like p300) or histone modifications (like H3K27Ac) at specific genomic regions.

  • Principle: Proteins and their associated DNA are cross-linked, the chromatin is sheared, and antibodies are used to immunoprecipitate the protein of interest along with the bound DNA.

  • General Protocol:

    • Cells are treated with the inhibitor (e.g., CBP30) or vehicle.[9]

    • Proteins are cross-linked to DNA using formaldehyde.

    • Chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion.

    • An antibody specific to the target (e.g., p300 or H3K27Ac) is used to immunoprecipitate the chromatin complexes.

    • The cross-links are reversed, and the DNA is purified.

    • Quantitative PCR (qPCR) is used to measure the enrichment of specific DNA sequences (e.g., promoter or enhancer regions of target genes like IL17A).[9]

Conclusion

This compound and CBP30 represent two distinct and promising strategies for targeting the critical transcriptional co-activators p300 and CBP. This compound, as a HAT inhibitor, offers a potent method for inducing broad transcriptional repression, which has shown efficacy in various cancer models. CBP30, a bromodomain inhibitor, provides a more targeted approach by disrupting the recruitment of p300/CBP to specific gene loci, potentially offering a wider therapeutic window and a different spectrum of applications, particularly in diseases driven by specific enhancer-mediated transcription, such as certain cancers and inflammatory conditions. The choice between these two modalities will depend on the specific therapeutic context and the desired biological outcome. Further research, including head-to-head comparative studies in relevant disease models, will be crucial to fully elucidate their respective therapeutic potentials.

References

Head-to-Head Comparison: B026 and GNE-272 in Targeting Transcriptional Coactivators p300/CBP

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Discovery and Development

This guide provides a detailed, objective comparison of two potent and selective inhibitors, B026 and GNE-272, which target the transcriptional coactivators p300 and CBP. While both molecules modulate the activity of these critical epigenetic regulators, they do so through distinct mechanisms. This compound is a first-in-class inhibitor of the histone acetyltransferase (HAT) domain, while GNE-272 targets the acetyl-lysine binding bromodomain. This guide summarizes their performance based on available experimental data, details the underlying experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound and GNE-272 are powerful chemical probes for studying the multifaceted roles of p300 and CBP in health and disease. This compound, by directly inhibiting the catalytic HAT activity of p300/CBP, offers a potent tool to investigate the consequences of blocking histone and non-histone protein acetylation. In contrast, GNE-272 prevents the "reading" of acetylated histones by the p300/CBP bromodomain, thereby disrupting the recruitment of these coactivators to chromatin. The choice between these inhibitors will depend on the specific biological question being addressed, with this compound interrogating the enzymatic function and GNE-272 probing the protein-protein interactions and chromatin tethering of p300/CBP.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and GNE-272 based on published literature.

Table 1: Biochemical Activity and Selectivity

ParameterThis compoundGNE-272
Target Domain p300/CBP Histone Acetyltransferase (HAT)CBP/EP300 Bromodomain
p300 IC50 1.8 nM (HAT activity)[1][2][3]0.03 µM (Bromodomain binding)[4]
CBP IC50 9.5 nM (HAT activity)[1][2][3]0.02 µM (TR-FRET)[4][5]
BRD4(1) IC50 >2000-fold selectivity over other HATs13 µM[4][5]
Cellular Potency BRET IC50 = 0.41 µMNot Reported

Table 2: Cellular and In Vivo Activity

ParameterThis compoundGNE-272
Cellular Effect Inhibition of H3K27Ac expression[1]Modulation of MYC expression[4][5]
Anti-proliferative IC50s Maver-1: 2.6 nM, MV-4-11: 4.2 nM, 22Rv1: 4.4 nM, LnCaP-FGC: 9.8 nM[1]Marked anti-proliferative effect in hematologic cancer cell lines[4][5]
In Vivo Efficacy Significant tumor growth inhibition in an MV-4-11 xenograft model at 50 and 100 mg/kg (oral)[1]Antitumor activity in an AML tumor model[4][5]
Oral Bioavailability (rat) 56%[1]Good oral bioavailability in mouse[4]

Experimental Protocols

This compound: p300/CBP Histone Acetyltransferase (HAT) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the HAT domain of p300 and CBP.

Methodology: A radioactive-based filter binding assay is utilized to measure the incorporation of [3H]-acetyl coenzyme A onto a histone H3 peptide substrate.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, and 0.1 mM EDTA.

  • Enzyme and Substrate Addition: To the reaction buffer, add recombinant human p300 or CBP enzyme, the histone H3 (1-21) peptide substrate, and [3H]-acetyl coenzyme A.

  • Inhibitor Incubation: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the reaction and incubate at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash the filter paper multiple times with 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [3H]-acetyl coenzyme A.

  • Scintillation Counting: After drying, place the filter paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

GNE-272: CBP Bromodomain Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

Objective: To measure the ability of GNE-272 to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.

Methodology: This is a homogeneous assay that measures the proximity-based energy transfer between a Europium (Eu3+)-labeled CBP bromodomain (donor) and an Alexa Fluor 647-labeled acetylated histone H4 peptide (acceptor).

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA). Dilute the Eu3+-labeled CBP bromodomain and the Alexa Fluor 647-labeled acetylated histone H4 peptide in the assay buffer.

  • Compound Plating: Add varying concentrations of GNE-272 or vehicle control (DMSO) to a low-volume 384-well plate.

  • Reagent Addition: Add the Eu3+-labeled CBP bromodomain to the wells and incubate for a short period (e.g., 15 minutes) to allow for compound binding.

  • Reaction Initiation: Add the Alexa Fluor 647-labeled acetylated histone H4 peptide to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Fluorescence Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after excitation at a wavelength appropriate for the Europium chelate (e.g., 320 nm).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percentage of inhibition at each GNE-272 concentration relative to the vehicle control and calculate the IC50 value using a suitable curve-fitting algorithm.

Mandatory Visualizations

Signaling Pathways

cluster_0 This compound: Inhibition of HAT Activity cluster_1 GNE-272: Inhibition of Bromodomain Binding This compound This compound p300/CBP HAT Domain p300/CBP HAT Domain This compound->p300/CBP HAT Domain Inhibits Acetylation Acetylation p300/CBP HAT Domain->Acetylation Catalyzes Histone Tails Histone Tails Histone Tails->Acetylation Transcription Factors Transcription Factors Transcription Factors->Acetylation Chromatin Remodeling Chromatin Remodeling Acetylation->Chromatin Remodeling Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription GNE-272 GNE-272 p300/CBP Bromodomain p300/CBP Bromodomain GNE-272->p300/CBP Bromodomain Inhibits Recruitment of p300/CBP Recruitment of p300/CBP p300/CBP Bromodomain->Recruitment of p300/CBP Mediates Acetylated Histones Acetylated Histones Acetylated Histones->Recruitment of p300/CBP Chromatin Chromatin Gene Transcription Gene Transcription Chromatin->Gene Transcription Recruitment of p300/CBP->Chromatin

Caption: Mechanisms of Action for this compound and GNE-272.

Experimental Workflow

cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies HAT Assay (this compound) HAT Assay (this compound) IC50 Determination IC50 Determination HAT Assay (this compound)->IC50 Determination TR-FRET Assay (GNE-272) TR-FRET Assay (GNE-272) TR-FRET Assay (GNE-272)->IC50 Determination Cellular Assays Cellular Assays IC50 Determination->Cellular Assays Cell Lines Cell Lines Compound Treatment Compound Treatment Cell Lines->Compound Treatment Western Blot (H3K27Ac) Western Blot (H3K27Ac) Compound Treatment->Western Blot (H3K27Ac) qRT-PCR (MYC) qRT-PCR (MYC) Compound Treatment->qRT-PCR (MYC) Proliferation Assay Proliferation Assay Compound Treatment->Proliferation Assay Cellular IC50 Cellular IC50 Proliferation Assay->Cellular IC50 In Vivo Studies In Vivo Studies Cellular IC50->In Vivo Studies Xenograft Model Xenograft Model Oral Dosing Oral Dosing Xenograft Model->Oral Dosing Tumor Growth Measurement Tumor Growth Measurement Oral Dosing->Tumor Growth Measurement Efficacy Assessment Efficacy Assessment Tumor Growth Measurement->Efficacy Assessment

Caption: General Experimental Workflow for Inhibitor Characterization.

References

Independent Verification of B026's IC50 Values: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the IC50 values for the p300/CBP histone acetyltransferase (HAT) inhibitor, B026. While independent verification of its IC50 values is not available in the reviewed literature, this document presents the originally published data alongside that of other known p300/CBP inhibitors, A-485 and CCS1477, to offer a comparative context.

Comparative Analysis of p300/CBP Inhibitor IC50 Values

The potency of this compound, as reported in the primary literature, is presented below in comparison to other selective p300/CBP inhibitors. It is important to note that the IC50 values for this compound have been sourced from the original publication by Yang et al. (2020) and have not been independently verified in other peer-reviewed studies found to date.[1][2][3][4][5] The data for the alternative compounds, A-485 and CCS1477, are included to provide a broader perspective on the potency of inhibitors targeting the p300/CBP histone acetyltransferases.

CompoundTargetIC50 (nM)Reference
This compound p3001.8[1][2][3][4][5]
CBP9.5[1][2][3][4][5]
A-485p3009.8[6][7][8]
CBP2.6[6][7][8]
CCS1477p3001.3 (Kd)[9][10][11]
CBP1.7 (Kd)[9][10][11]

Note: The values for CCS1477 are presented as dissociation constants (Kd), which are indicative of binding affinity.

Understanding the p300/CBP Signaling Pathway

The p300/CBP proteins are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression. They possess histone acetyltransferase (HAT) activity, which involves the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of the histones, leading to a more relaxed chromatin structure that allows for the binding of transcription factors and the initiation of transcription. The inhibition of p300/CBP HAT activity by small molecules like this compound can thus modulate the expression of genes involved in cell proliferation and survival, making them attractive targets for cancer therapy.

p300_CBP_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nuclear Nucleus Signal Signal Receptor Receptor Signal->Receptor 1. Binding Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade 2. Activation Transcription_Factor Transcription Factor (TF) Signaling_Cascade->Transcription_Factor 3. TF Activation p300_CBP p300/CBP Transcription_Factor->p300_CBP 4. Recruitment HAT_Activity HAT Activity p300_CBP->HAT_Activity This compound This compound This compound->p300_CBP Inhibition Histone Histone HAT_Activity->Histone 5. Acetylation Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Chromatin_Remodeling Chromatin Remodeling Acetylated_Histone->Chromatin_Remodeling Gene_Expression Target Gene Expression Chromatin_Remodeling->Gene_Expression 6. Transcription Initiation

Caption: p300/CBP Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay for IC50 Determination

The following protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining the in vitro potency of enzyme inhibitors. This protocol is a representative methodology that could be employed for the independent verification of this compound's IC50 values.

Materials:

  • Recombinant human p300 or CBP enzyme

  • Histone H3 peptide (biotinylated)

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • TR-FRET donor (e.g., Europium-labeled anti-acetylated lysine antibody)

  • TR-FRET acceptor (e.g., Streptavidin-conjugated fluorophore)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA)

  • This compound and other control compounds

  • 384-well low-volume microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and control compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of the p300 or CBP enzyme and the biotinylated histone H3 peptide in the assay buffer.

  • Reaction Initiation: In a 384-well plate, add the diluted compounds, followed by the enzyme/substrate mixture. Initiate the enzymatic reaction by adding Acetyl-CoA.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes), allowing for the enzymatic acetylation of the histone peptide.

  • Detection: Stop the reaction and add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-conjugated acceptor). Incubate in the dark to allow for binding.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two different wavelengths (donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution 1. Compound Serial Dilution Dispense_Compound 3. Dispense Compounds into 384-well Plate Compound_Dilution->Dispense_Compound Reagent_Prep 2. Prepare Enzyme, Substrate & Acetyl-CoA Add_Enzyme_Substrate 4. Add Enzyme and Histone Substrate Reagent_Prep->Add_Enzyme_Substrate Dispense_Compound->Add_Enzyme_Substrate Initiate_Reaction 5. Initiate with Acetyl-CoA Add_Enzyme_Substrate->Initiate_Reaction Incubate 6. Incubate at RT Initiate_Reaction->Incubate Add_Detection_Reagents 7. Add TR-FRET Detection Reagents Incubate->Add_Detection_Reagents Read_Plate 8. Read Plate with TR-FRET Reader Add_Detection_Reagents->Read_Plate Data_Analysis 9. Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis

Caption: Experimental Workflow for IC50 Determination using TR-FRET.

References

A Comparative Guide to B026: Benchmarking Against Current Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is based on publicly available data as of the date of publication. "B026" is not a unique identifier for a single therapeutic agent. This guide addresses two prominent investigational drugs associated with this designation: KN026 (Anbenitamab) , a HER2-directed bispecific antibody, and MGC026 , a B7-H3-targeting antibody-drug conjugate (ADC). These are distinct molecules with different mechanisms of action and are therefore discussed in separate sections.

Section 1: KN026 (Anbenitamab) - A HER2-Bispecific Antibody

KN026 is an investigational bispecific antibody that simultaneously targets two distinct, non-overlapping epitopes on the human epidermal growth factor receptor 2 (HER2).[1] This dual-targeting approach is designed to create a more comprehensive blockade of HER2 signaling than existing monoclonal antibodies.[1] Clinical development has primarily focused on HER2-positive breast cancer and gastric cancer.[2]

Mechanism of Action

KN026 binds to extracellular domains II and IV of the HER2 receptor, the same domains targeted by pertuzumab and trastuzumab, respectively.[3][4] This dual engagement is hypothesized to induce a more potent anti-tumor effect through several mechanisms:

  • Enhanced HER2 Signal Blockade: By binding two different sites, KN026 can more effectively prevent HER2 receptor dimerization and downstream signaling.

  • Increased Receptor Internalization: The bispecific binding promotes the clustering and subsequent internalization and degradation of HER2 receptors, reducing their availability on the cell surface.[3]

  • Potent Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The IgG1 Fc fragment of KN026 engages immune effector cells, such as Natural Killer (NK) cells, to mediate the killing of tumor cells.[3]

dot

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_immune Immune Response HER2 HER2 Receptor ECD4 Domain IV ECD2 Domain II PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Activates Trastuzumab Trastuzumab Trastuzumab->HER2 Inhibits Signaling Trastuzumab->ECD4 Binds Pertuzumab Pertuzumab Pertuzumab->HER2 Inhibits Dimerization Pertuzumab->ECD2 Binds KN026 KN026 KN026->HER2 Dual Inhibition & Receptor Internalization KN026->ECD4 Binds KN026->ECD2 Binds NK_Cell NK Cell KN026->NK_Cell Mediates ADCC Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation NK_Cell->HER2 Induces Apoptosis

Caption: Mechanism of KN026 and other HER2-targeted therapies.

Benchmarking in HER2-Positive Breast Cancer

1. Metastatic Breast Cancer (First-Line Treatment)

The standard of care for first-line HER2-positive metastatic breast cancer was established by the CLEOPATRA trial, which demonstrated the superiority of adding pertuzumab to trastuzumab and docetaxel.[5][6][7] The Phase II trial KN026-201 (NCT04165993) evaluated KN026 in combination with docetaxel in a similar patient population.[8]

Table 1: Efficacy Comparison in First-Line HER2+ Metastatic Breast Cancer

EndpointKN026 + Docetaxel (KN026-201, n=55)[8]Pertuzumab + Trastuzumab + Docetaxel (CLEOPATRA, n=402)[6][7]
Objective Response Rate (ORR) 76.4%~80%
Median Progression-Free Survival (PFS) 27.7 months18.7 months
Median Duration of Response (DOR) Not Reached (26.8 months reported at 2.5yr f/u)[9]Not explicitly reported
Median Overall Survival (OS) Not Reached (30-month OS rate: 78.5%)57.1 months

Table 2: Safety Comparison (Grade ≥3 Treatment-Emergent Adverse Events)

Adverse EventKN026 + Docetaxel (KN026-201, n=57)[8]Pertuzumab + Trastuzumab + Docetaxel (CLEOPATRA, n=408)[6]
Any Grade ≥3 TEAE 63.2%Not explicitly reported in this format
Neutropenia / Decreased Neutrophil Count 42.1%49%
Febrile Neutropenia 10.5%14%
Diarrhea 5.3%8%
Leukopenia / Decreased White Blood Cell Count 21.1%12%

2. Early or Locally Advanced Breast Cancer (Neoadjuvant Treatment)

Neoadjuvant (pre-surgical) therapy aims to shrink tumors, making surgery more effective. A key measure of success is the pathological complete response (pCR) rate—the absence of any residual invasive cancer in the breast and lymph nodes at the time of surgery. The Phase II KN026-208 study (NCT04881929) assessed KN026 with docetaxel in this setting.[10][11]

Table 3: Efficacy Comparison in Neoadjuvant HER2+ Breast Cancer

EndpointKN026 + Docetaxel (KN026-208, n=30)[10][11]Standard of Care (Various Regimens)
Total Pathological Complete Response (tpCR) 56.7%Varies by regimen, typically 45-65% for dual-blockade + chemo
Breast Pathological Complete Response (bpCR) 60.0%Not always reported separately
Objective Response Rate (ORR) 86.7% (confirmed)Varies
Experimental Protocols

Protocol Summary: KN026-208 (Neoadjuvant) [10][12]

  • Study Design: A Phase II, single-arm, open-label, multicenter clinical study.

  • Patient Population: Adult patients with histologically confirmed HER2-positive early-stage (T1c/2, N1, M0 or T2/3, N0, M0) or locally advanced breast cancer. Key inclusion criteria included an ECOG performance status of 0-1 and a left ventricular ejection fraction (LVEF) of ≥55%.

  • Intervention: Patients received four cycles of neoadjuvant therapy prior to surgery. Each cycle was 21 days and consisted of:

    • KN026: 30 mg/kg administered intravenously (IV) on Day 1.

    • Docetaxel: 75 mg/m² administered IV on Day 1.

  • Primary Endpoint: Total pathological complete response rate (tpCR), defined as the absence of residual invasive cancer in the breast and sampled lymph nodes (ypT0/is ypN0).

  • Secondary Endpoints: Breast pathological complete response (bpCR) rate, objective response rate (ORR) per RECIST 1.1, safety, and tolerability.

dot

Neoadjuvant_Trial_Workflow cluster_pre cluster_treatment cluster_post Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Imaging, Biopsy, Labs) Consent->Baseline Randomization Randomization (if applicable) Baseline->Randomization Treatment Administer Neoadjuvant Therapy (e.g., KN026 + Docetaxel x 4 cycles) Randomization->Treatment KN026 Arm Monitoring Safety & Efficacy Monitoring (During Treatment) Treatment->Monitoring Monitoring->Treatment Repeat Cycles Surgery Definitive Surgery (e.g., Lumpectomy, Mastectomy) Monitoring->Surgery End of Neoadjuvant Phase Pathology Pathological Assessment (Evaluate for pCR) Surgery->Pathology FollowUp Adjuvant Therapy & Long-term Follow-up (DFS, OS) Pathology->FollowUp

Caption: Workflow of a neoadjuvant breast cancer clinical trial.

Section 2: MGC026 - A B7-H3-Targeting Antibody-Drug Conjugate

MGC026 is an investigational antibody-drug conjugate (ADC) that targets B7-homologue 3 (B7-H3), a transmembrane protein that is overexpressed on a wide variety of solid tumors with limited expression on healthy cells.[13][14] It is currently in a Phase 1 clinical trial for patients with advanced solid tumors (NCT06242470).[15][16]

Mechanism of Action

As an ADC, MGC026 is designed to function as a guided missile, delivering a potent cytotoxic agent directly to cancer cells while minimizing systemic exposure.

  • Targeting & Binding: The antibody component of MGC026 binds specifically to the B7-H3 protein on the surface of tumor cells.[13]

  • Internalization: After binding, the tumor cell internalizes the MGC026-B7-H3 complex.

  • Payload Release: Inside the cell, a cleavable linker is broken down, releasing the cytotoxic payload, exatecan.[13][14] Exatecan is a topoisomerase I inhibitor.

  • Cytotoxicity: Exatecan inhibits the enzyme topoisomerase I, which is crucial for DNA replication.[13] This disruption leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) of the cancer cell. MGC026 may also induce bystander killing, where the released payload can diffuse out and kill nearby tumor cells that may not express B7-H3.[13]

dot

ADC_Mechanism MGC026 MGC026 ADC B7H3 B7-H3 Receptor MGC026->B7H3 1. Binding TumorCell B7-H3 Expressing Tumor Cell Internalization Internalization (Endocytosis) B7H3->Internalization 2. Receptor-Mediated Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Exatecan (TOP1 Inhibitor) Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. Inhibits Topoisomerase I Apoptosis Cell Death (Apoptosis) DNA->Apoptosis 6. DNA Damage

Caption: Mechanism of action for the MGC026 antibody-drug conjugate.

Benchmarking and Current Landscape

Direct clinical comparison for MGC026 is premature as it is in early-stage development. B7-H3 is a novel therapeutic target, and there are no currently approved therapies specifically targeting it. The competitive landscape consists of other investigational agents.

Table 4: Preclinical Antitumor Activity of MGC026 [17]

Model TypeCancer TypeOutcome
Tumor Xenograft Lung, Pancreatic, Prostate, HNSCC, MelanomaSpecific, dose-dependent in vivo antitumor activity
Patient-Derived Xenograft (PDX) Lung, ProstateDemonstrated antitumor activity

Table 5: Investigational B7-H3 Targeted Therapies

AgentModalityDeveloperStage of Development
MGC026 ADC (TOP1i Payload)MacroGenicsPhase 1[18]
Enoblituzumab Monoclonal AntibodyMacroGenicsPhase 2[19]
HS-20093 ADCHansoh PharmaClinical Trials[20]
131I-omburtamab RadioimmunotherapyY-mAbs TherapeuticsClinical Trials[20]
Experimental Protocols

Protocol Summary: CP-MGC026-01 (NCT06242470) [15][16]

  • Study Design: A Phase 1, open-label, multicenter study with a dose-escalation portion followed by a cohort expansion portion.

  • Patient Population: Adults (≥18 years) with relapsed or refractory, unresectable, locally advanced or metastatic solid tumors for whom no standard therapy is available. Participants must have adequate organ function.

  • Intervention: MGC026 administered via intravenous (IV) infusion on a 21-day cycle. The study will evaluate multiple dose levels to determine the recommended Phase 2 dose.

  • Primary Objectives:

    • To assess the safety and tolerability of MGC026.

    • To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).

  • Secondary Objectives:

    • To characterize the pharmacokinetics (PK) of MGC026.

    • To evaluate preliminary antitumor activity (per RECIST v1.1).

    • To assess immunogenicity.

References

Safety Operating Guide

Navigating the Disposal of B026: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. The designation "B026" can refer to different chemical products, each with unique disposal protocols. This guide provides detailed procedures for the disposal of "Selenite Cystine Medium," a product identified with the code this compound, and highlights the importance of precise chemical identification for ensuring safe and compliant waste management.

Disposal Protocol for Selenite Cystine Medium (this compound)

Selenite Cystine Medium is a toxic material and requires careful handling and disposal to mitigate risks to personnel and the environment.[1] The following procedures are based on the material safety data sheet (MSDS) for this product.

Personal Protective Equipment (PPE):

Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment.

PPE CategorySpecification
Respiratory ProtectionNIOSH/MSHA-approved respirator
Hand ProtectionChemical-resistant gloves
Eye ProtectionSafety goggles
Body ProtectionProtective clothing

Spill Management and Cleanup:

In the event of a spill, immediate and appropriate action is necessary to prevent dispersion and exposure.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation. Mechanical exhaust is required.[1]

  • Don PPE: Equip appropriate PPE as specified in the table above.

  • Containment: Prevent the further spread of the material. Use a damp sponge or mop to wipe up the substance.[1]

  • Absorption: Absorb the spilled material to facilitate cleanup.

  • Collection: Carefully collect the absorbed material and contaminated cleaning supplies into a suitable, sealed container for disposal.

  • Decontamination: Thoroughly wash the spill site after the material has been removed.[1]

  • Waste Disposal: Dispose of the collected waste as hazardous material according to institutional and local regulations.

Routine Disposal of Unused Product and Contaminated Materials:

All materials contaminated with Selenite Cystine Medium, as well as any unused product, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams.[2] It should be collected in a designated, properly labeled, and sealed container.

  • Container Management: Ensure waste containers are in good condition, kept closed when not in use, and stored in a designated hazardous waste accumulation area.[3][4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("Selenite Cystine Medium").[4]

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

The logical workflow for the disposal of Selenite Cystine Medium (this compound) is illustrated in the diagram below.

B026_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Identify this compound Waste ppe Don Appropriate PPE start->ppe collect Collect Waste in a Designated Container ppe->collect label_container Label Container as 'Hazardous Waste' with Full Chemical Name collect->label_container store Store in a Secure Hazardous Waste Accumulation Area label_container->store request Request Pickup by EHS or Licensed Contractor store->request end Proper Disposal request->end

This compound (Selenite Cystine Medium) Disposal Workflow

The Importance of Specific Chemical Identification

It is crucial to recognize that "this compound" is not a universal identifier for a single substance. Searches have revealed other materials associated with this code, including:

  • 25Y-G026: A product identified as ROADZILLA® YELLOW 1:1 SPRAY MMA PART A, which is an extremely flammable liquid and vapor.[6] Its disposal would necessitate precautions against ignition sources.

  • WMGM026: A general permit related to the beneficial use of sewage sludge incinerator ash.[7] The disposal of this material is subject to specific environmental regulations.

  • F026: A hazardous waste code designated by the Environmental Protection Agency (EPA) for wastes from the production of certain chlorinated aliphatic hydrocarbons.

The disposal procedures for these substances are vastly different from those for Selenite Cystine Medium. Therefore, always refer to the specific Safety Data Sheet (SDS) for the exact product you are handling to ensure you are following the correct and safe disposal protocol. Misidentification of a chemical can lead to dangerous reactions, non-compliance with regulations, and harm to human health and the environment.

References

Essential Safety and Handling Protocols for B026

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling of B026 , identified as Selenite Cystine Medium. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal. The information is primarily derived from the Material Safety Data Sheet provided by BIOMARK Laboratories.[1]

Quantitative Safety Data

For quick reference, the following table summarizes the key quantitative and qualitative safety parameters for this compound.

ParameterSpecification
Product Name Selenite Cystine Medium
Product Code This compound
Appearance Homogeneous Free Flowing Powder
Color Cream to pale yellow
pH 7.0 ± 0.2 at 25°C
Storage Temperature Below 30°C
Stability Stable under recommended storage and handling conditions

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

CategoryRequired Equipment
Respiratory Protection NIOSH/MSHA-approved respirator
Hand Protection Chemical-resistant gloves
Eye Protection Safety goggles
Body Protection Protective clothing

Experimental Protocols: Handling and Disposal

Adherence to the following step-by-step protocols is essential for the safe handling and disposal of this compound.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, utilizing mechanical exhaust to minimize dust formation.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the eyes, skin, and clothing.[1]

  • Avoid Inhalation: Do not inhale the dust from the powder.[1]

  • Hygienic Practices: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

  • Storage: Store the product in a cool, dry place below 30°C.[1] Keep containers tightly sealed and protected from direct sunlight and moisture.[1]

Emergency Procedures:

  • In Case of a Spill:

    • Prevent the dispersion of the material.[1]

    • Wear appropriate PPE.

    • Wipe up the spill with a damp sponge or mop.[1]

    • Absorb the material, ventilate the area, and thoroughly wash the spill site after the material has been cleaned up.[1]

  • First Aid Measures:

    • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek medical attention.[1]

    • Skin Contact: Remove any contaminated clothing. Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[1] If irritation develops, seek medical attention.[1]

    • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, provide oxygen and seek medical attention.[1]

    • Ingestion: If swallowed, seek medical attention if symptoms appear. Be prepared to show the product label or MSDS to the physician.[1]

Disposal Plan:

This compound is classified as a non-hazardous waste.[1] All disposal activities must be conducted in accordance with federal, state, and local regulations.[1] Empty containers should be thoroughly cleaned using appropriate methods before being reused or disposed of through landfill or incineration.[1]

Workflow and Logical Relationships

The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal, to ensure a logical and safe process.

B026_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase PPE Don Personal Protective Equipment (Respirator, Gloves, Goggles, Clothing) Workspace Prepare Ventilated Workspace (Mechanical Exhaust) PPE->Workspace Handling Handle this compound (Avoid Dust and Contact) Workspace->Handling Experiment Conduct Experiment Handling->Experiment Decontamination Decontaminate Workspace and Equipment Experiment->Decontamination Disposal Dispose of Waste and Empty Containers (Follow Regulations) Decontamination->Disposal Doff_PPE Remove Personal Protective Equipment Disposal->Doff_PPE

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。